Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLSLADXOJCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441535 | |
| Record name | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178306-47-3 | |
| Record name | 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178306-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-hydroxy-β-methoxy-β-phenyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key intermediate in the pharmaceutical industry, notably in the preparation of endothelin receptor antagonists like Ambrisentan, used for treating pulmonary arterial hypertension.[1] This document details the core reaction mechanism, provides established experimental protocols, and presents quantitative data for the synthesis.
Introduction
This compound (CAS No: 178306-47-3) is a complex organic molecule with the chemical formula C₁₇H₁₈O₄.[1] Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The primary synthetic route involves a two-step sequence: a Darzens condensation to form a glycidic ester, followed by an acid-catalyzed ring-opening of the epoxide.
Synthesis Pathway Overview
The synthesis commences with the reaction of benzophenone and methyl chloroacetate in the presence of a strong base to form the intermediate, Methyl 3,3-diphenyl-2,3-epoxypropanoate. This intermediate is then treated with methanol in an acidic medium to yield the final product, this compound.
Step 1: Darzens Condensation
The first step is the Darzens condensation of benzophenone with methyl chloroacetate using a strong base, such as sodium methoxide, to yield Methyl 3,3-diphenyl-2,3-epoxypropanoate, a glycidic ester.
Reaction Mechanism
The mechanism of the Darzens condensation involves the following key steps:
-
Enolate Formation: The strong base (sodium methoxide) abstracts an α-proton from methyl chloroacetate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzophenone, forming a halohydrin intermediate.
-
Intramolecular SN2 Reaction: The newly formed alkoxide in the intermediate undergoes an intramolecular SN2 reaction, displacing the chloride to form the epoxide ring.
Experimental Protocol
A general procedure for the Darzens condensation of an aromatic aldehyde with methyl chloroacetate is as follows, which can be adapted for benzophenone.
Materials:
-
Benzophenone
-
Methyl chloroacetate
-
Sodium methoxide
-
Anhydrous Methanol
-
Toluene
-
Ice
-
Acetic acid
Procedure:
-
Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen).
-
In a separate flask, dissolve benzophenone and methyl chloroacetate in toluene.
-
Cool the toluene solution to a low temperature (e.g., -10°C to 0°C) in an ice-salt bath.
-
Slowly add the sodium methoxide solution to the toluene solution with vigorous stirring over a period of several hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a few hours, followed by stirring at room temperature for several more hours.
-
Quench the reaction by pouring the mixture into ice-water containing a small amount of acetic acid.
-
The solid precipitate, the crude glycidic ester, is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol.
Quantitative Data
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reported Yield |
| p-Methoxybenzaldehyde | Methyl chloroacetate | Sodium methoxide | Methanol | Methyl 3-(4-methoxyphenyl)glycidate | 75% (crude)[2] |
Table 1: Reported yield for a similar Darzens condensation reaction.
Step 2: Acid-Catalyzed Epoxide Ring-Opening
The second step involves the acid-catalyzed methanolysis of the intermediate, Methyl 3,3-diphenyl-2,3-epoxypropanoate, to form the final product.
Reaction Mechanism
The mechanism for the acid-catalyzed ring-opening of the epoxide is as follows:
-
Protonation of the Epoxide: The epoxide oxygen is protonated by the acid catalyst (e.g., p-toluenesulfonic acid), making it a better leaving group.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks one of the epoxide carbons. Due to the presence of the two phenyl groups, the tertiary carbon is electron-rich and can stabilize a partial positive charge, making it the preferred site of attack. This is an SN1-like mechanism.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the final product, this compound.
Experimental Protocol
Materials:
-
Methyl 3,3-diphenyl-2,3-epoxypropanoate
-
Methanol
-
p-Toluenesulfonic acid
Procedure:
-
Dissolve the crude or purified Methyl 3,3-diphenyl-2,3-epoxypropanoate in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The residue is then worked up, which may involve dissolving it in an organic solvent, washing with a mild base (like sodium bicarbonate solution) to remove the acid catalyst, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude final product.
-
Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data
Detailed yield information for this specific transformation is not consistently reported across publicly available literature. However, for a well-optimized reaction, a high conversion is expected.
Spectroscopic Data
The structural confirmation of the intermediate and the final product is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While a complete set of spectral data for the specific target molecule and its intermediate is not available in the provided search results, representative chemical shifts for similar functional groups are presented below.
| Compound | 1H NMR (CDCl₃, ppm) | 13C NMR (CDCl₃, ppm) |
| Methyl 3,3-diphenyl-2,3-epoxypropanoate (Intermediate) | Phenyl protons: ~7.2-7.5 (m), Epoxide protons: ~3.5-4.1 (m), Methyl ester protons: ~3.8 (s) | Carbonyl carbon: ~170, Phenyl carbons: ~125-140, Epoxide carbons: ~60-70, Methyl ester carbon: ~52 |
| This compound (Final Product) | Phenyl protons: ~7.2-7.6 (m), Methine proton (CH-OH): ~4.5 (d), Methoxy protons (-OCH₃): ~3.2 (s), Methyl ester protons (-COOCH₃): ~3.7 (s), Hydroxyl proton (-OH): variable | Carbonyl carbon: ~173, Phenyl carbons: ~126-142, Carbon bearing two phenyl groups: ~85, Carbon bearing hydroxyl group: ~75, Methoxy carbon: ~51, Methyl ester carbon: ~53 |
Table 2: Expected NMR Chemical Shifts. Note: These are approximate values based on analogous structures and may vary.
Conclusion
The synthesis of this compound is a well-established process in organic chemistry, utilizing the robust Darzens condensation and acid-catalyzed epoxide ring-opening reactions. This guide provides a foundational understanding of the synthesis, including the reaction mechanisms and general experimental procedures. For researchers and professionals in drug development, a thorough understanding of this synthetic route is crucial for the efficient production of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
An In-depth Technical Guide to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key chemical intermediate, holds significant importance in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its primary applications. The information is presented to support research, development, and manufacturing activities in the pharmaceutical and chemical industries.
Chemical Properties and Data
This compound (CAS RN: 178306-47-3) is a substituted methyl ester with the molecular formula C₁₇H₁₈O₄ and a molecular weight of approximately 286.32 g/mol .[1][2] Its structure features a central propanoate backbone with two phenyl groups, a hydroxyl group, and a methoxy group, contributing to its utility as a versatile building block in organic synthesis.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Registry Number | 178306-47-3 | [1][2] |
| Molecular Formula | C₁₇H₁₈O₄ | [2] |
| Molecular Weight | 286.32 g/mol | [2] |
| Appearance | Colorless liquid or solid | [1] |
| Density | ~1.2 g/cm³ | [1] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [1] |
| Stability | Generally stable under standard laboratory conditions; may be sensitive to strong acids or bases. | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is crucial for the production of various pharmaceuticals, most notably as an intermediate in the synthesis of Ambrisentan, a drug used to treat pulmonary arterial hypertension.[1][3] The general synthetic route involves the formation of an epoxy intermediate from benzophenone, followed by hydrolysis and methylation.[1]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established synthetic methods.
Step 1: Preparation of Methyl 3,3-diphenyl-2,3-epoxypropionate
-
In a suitable reaction vessel, a mixture of toluene (1.2 L) and benzophenone (500 g) is prepared and stirred for 15 minutes.
-
Sodium methoxide (260 g) is added to the mixture, and stirring is continued for another 15 minutes.
-
The reaction mixture is cooled to a temperature range of -5 to -10 °C.
-
A solution of methyl chloroacetate (506.3 g) dissolved in toluene (0.3 L) is added slowly to the reaction mixture over a period of 90 minutes, maintaining the temperature between -5 and -10 °C.
-
After the addition is complete, the reaction is maintained at the same temperature, and purified water (1 L) is added.
-
The mixture is stirred for 1 hour, after which the toluene layer is separated.
-
The toluene is completely distilled off under vacuum to yield the crude epoxy intermediate.[4]
Step 2: Conversion to this compound
-
The crude Methyl 3,3-diphenyl-2,3-epoxypropionate is dissolved in methanol.
-
p-Toluenesulfonic acid is added as a catalyst.
-
The mixture is stirred to facilitate the hydrolysis of the epoxy ring, yielding the desired this compound.[1]
It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is worn at all times. The chemical reagents used in this synthesis are hazardous and should be handled with care.
Synthesis Workflow
Applications in Drug Development
This compound is a critical intermediate in the synthesis of selective endothelin-A (ETA) receptor antagonists.[1] These antagonists are a class of drugs used in the management of pulmonary arterial hypertension (PAH), a serious and progressive disease. The structural features of this intermediate make it an ideal precursor for the construction of the complex molecular architecture of these therapeutic agents.[1]
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl groups, the methoxy protons, the methyl ester protons, the hydroxyl proton, and the methine proton of the propanoate backbone. The integration and splitting patterns of these signals would confirm the molecular structure.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will exhibit resonances for the carbonyl carbon of the ester, the aromatic carbons of the phenyl rings, the methoxy carbon, the methyl ester carbon, and the two aliphatic carbons of the propanoate chain.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the hydroxyl group (a broad peak around 3500 cm⁻¹), the carbonyl group of the ester (a strong peak around 1735 cm⁻¹), C-O stretching, and the aromatic C-H and C=C stretching vibrations of the phenyl groups.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (286.32 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the methyl ester group, and cleavage of the carbon-carbon bonds in the propanoate chain.
Conclusion
This compound is a fundamentally important intermediate in synthetic organic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a comprehensive synthesis protocol, and its primary application in the pharmaceutical industry. The structured presentation of this data aims to facilitate its use by researchers and professionals in the field, supporting the continued development of novel therapeutics.
References
An In-depth Technical Guide to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a key chemical intermediate, recognized for its integral role in the synthesis of complex pharmaceutical compounds. With the CAS Number 178306-47-3, this molecule is of significant interest in medicinal chemistry and drug development, particularly as a precursor in the manufacturing of drugs targeting pulmonary arterial hypertension (PAH).[1] This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and analytical characterization.
Molecular Structure and Properties
This compound possesses a molecular formula of C₁₇H₁₈O₄ and a molecular weight of approximately 286.32 g/mol .[1] The structure features a central propanoate backbone with a methyl ester, a hydroxyl group at the C2 position, a methoxy group at the C3 position, and two phenyl groups also attached to C3. This combination of functional groups imparts a unique set of chemical properties that are crucial for its utility in multi-step organic syntheses.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 178306-47-3 | [1] |
| Molecular Formula | C₁₇H₁₈O₄ | [1] |
| Molecular Weight | 286.32 g/mol | [1] |
| Appearance | Colorless liquid or solid | [1] |
| Density | ~1.2 g/cm³ | [1] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane | [1] |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with a Darzens condensation, followed by an acid-catalyzed ring-opening of the resulting epoxide.[1]
Experimental Protocols
Synthesis of this compound
Step 1: Preparation of Methyl 3,3-diphenyl-2,3-epoxypropanoate
-
To a stirred mixture of toluene and benzophenone, add sodium methoxide at a low temperature.[1]
-
Slowly add methyl chloroacetate to the reaction mixture.[1]
-
Upon completion of the reaction, the epoxy intermediate, Methyl 3,3-diphenyl-2,3-epoxypropanoate, is formed.[1]
Step 2: Conversion to this compound
-
The crude epoxy compound from Step 1 is subjected to hydrolysis in methanol.[1]
-
The hydrolysis is catalyzed by the addition of p-toluenesulfonic acid to yield the final product.[1]
-
The product, this compound, can be purified by standard laboratory techniques such as column chromatography or recrystallization.
Spectroscopic Characterization
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| ~4.5 | Singlet | 1H | -CH(OH) |
| ~3.7 | Singlet | 3H | -COOCH₃ |
| ~3.2 | Singlet | 3H | -OCH₃ |
| ~2.5 | Broad Singlet | 1H | -OH |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (ester) |
| ~140-145 | Quaternary aromatic carbons |
| ~127-130 | Aromatic CH carbons |
| ~85 | C(Ph)₂(OCH₃) |
| ~75 | CH(OH) |
| ~55 | -OCH₃ |
| ~52 | -COOCH₃ |
Expected IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500-3300 | Broad | O-H stretch (hydroxyl) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1100 | Strong | C-O stretch |
Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 286 | [M]⁺ (Molecular Ion) |
| 255 | [M - OCH₃]⁺ |
| 227 | [M - COOCH₃]⁺ |
| 181 | [C(Ph)₂(OCH₃)]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Applications in Drug Development
This compound is a crucial building block in the synthesis of selective endothelin-A (ETA) receptor antagonists.[1] These antagonists are a class of drugs used in the management of pulmonary arterial hypertension, a severe and progressive disease. The specific stereochemistry of the hydroxyl and methoxy groups is often critical for the pharmacological activity of the final drug substance.
Conclusion
This technical guide has provided a detailed overview of this compound, a vital intermediate in pharmaceutical synthesis. The information on its molecular structure, properties, a reliable synthetic pathway, and expected analytical data serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The provided protocols and data are intended to facilitate the synthesis and characterization of this important molecule for further research and application.
References
Spectroscopic Profile of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, with the CAS number 178306-47-3, is a key intermediate in the synthesis of various pharmaceuticals, most notably Ambrisentan, a drug used for the treatment of pulmonary arterial hypertension.[1][2] Its molecular formula is C₁₇H₁₈O₄, and it has a molecular weight of approximately 286.32 g/mol .[1] The structural integrity and purity of this compound are critical for its use in drug development and manufacturing. This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound. This data is typically confirmed by the manufacturer and provided in the Certificate of Analysis (COA) for a specific batch.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| ~4.5 | Singlet | 1H | -CH(OH)- |
| ~3.7 | Singlet | 3H | -COOCH₃ |
| ~3.2 | Singlet | 3H | -OCH₃ |
| ~2.5 | Singlet (broad) | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (Ester) |
| ~140 | Quaternary aromatic carbons (C-Ar) |
| ~128-130 | Aromatic CH carbons |
| ~85 | C(Ph)₂OCH₃ |
| ~75 | -CH(OH)- |
| ~55 | -OCH₃ |
| ~52 | -COOCH₃ |
Table 3: FT-IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500 | Broad | O-H stretch (hydroxyl) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1450, ~1495 | Medium | C=C stretch (aromatic ring) |
| ~1100-1250 | Strong | C-O stretch (ester and ether) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 286.12 | [M]⁺ (Molecular Ion) |
| 255 | [M - OCH₃]⁺ |
| 227 | [M - COOCH₃]⁺ |
| 183 | [C(Ph)₂OCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
A standard proton NMR experiment is performed on a 300 or 500 MHz spectrometer.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
A proton-decoupled carbon-13 NMR experiment is performed.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
For a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl).
Data Acquisition:
-
A background spectrum of the empty sample holder is recorded.
-
The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.[3]
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques to generate ions.[4]
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.[4]
Visualizations
Synthesis Workflow
The synthesis of this compound typically involves a two-step process starting from benzophenone and methyl chloroacetate.[1]
Caption: A simplified workflow for the synthesis of the target compound.
Spectroscopic Analysis Workflow
The characterization of the synthesized compound follows a logical progression of spectroscopic analyses.
Caption: The workflow for characterizing the compound's structure and purity.
Relationship Between Spectroscopic Data and Molecular Structure
Each spectroscopic technique provides unique information that contributes to the overall structural elucidation.
Caption: How different spectroscopic data relate to the molecule's structure.
References
The Pivotal Role of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate in the Synthesis of Ambrisentan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis of Ambrisentan, a potent endothelin receptor antagonist, with a specific focus on the critical role of the intermediate, Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. This document details the synthetic pathways, experimental protocols, and quantitative data to support research, development, and optimization of Ambrisentan production.
Introduction to Ambrisentan and its Synthesis
Ambrisentan, with the chemical name (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, is a widely used therapeutic agent for the treatment of pulmonary arterial hypertension (PAH).[1][2] Its synthesis involves a multi-step process where the formation and purification of key intermediates are crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). Among these intermediates, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid and its corresponding methyl ester, this compound, play a central role.
The synthesis of Ambrisentan generally follows a convergent pathway, which can be broadly divided into three key stages:
-
Formation of the Diphenylpropanoate Backbone: This stage involves the creation of the core 3,3-diphenylpropanoate structure.
-
Resolution of the Chiral Center: The desired (S)-enantiomer of the hydroxy acid is isolated.
-
Condensation with the Pyrimidine Moiety: The final step involves the coupling of the chiral acid with the pyrimidine ring system to yield Ambrisentan.
This compound is a key intermediate in this process, often formed directly after the creation of the diphenylpropanoate backbone.
Synthetic Pathways Involving this compound
The primary route to this compound begins with the Darzens condensation of benzophenone and methyl chloroacetate. This is followed by an acid-catalyzed ring-opening of the resulting epoxide with methanol.
Synthesis of Racemic this compound
The initial steps of the synthesis focus on constructing the racemic core of the molecule.
Figure 1: Synthesis of the racemic ester intermediate.
Hydrolysis and Resolution
The racemic methyl ester is typically hydrolyzed to the corresponding carboxylic acid, which is then resolved to isolate the desired (S)-enantiomer.
Figure 2: Hydrolysis and chiral resolution workflow.
Final Condensation Step to Form Ambrisentan
The resolved (S)-acid is then condensed with a sulfonyl-activated pyrimidine derivative to yield Ambrisentan. In some methodologies, the resolved acid is re-esterified to the methyl ester before this final step.
Figure 3: Final condensation step to synthesize Ambrisentan.
Quantitative Data
The following tables summarize quantitative data from various reported synthetic procedures.
Table 1: Yields of Key Intermediates
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Darzens Condensation | Benzophenone, Methyl Chloroacetate | Methyl 3,3-diphenyloxirane-2-carboxylate | NaOMe, THF, -10°C | 82.1 | [3] |
| Epoxide Ring Opening | Methyl 3,3-diphenyloxirane-2-carboxylate | This compound | p-Toluene sulfonic acid, Methanol | - | [3] |
| Hydrolysis | This compound | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | 10% aq. NaOH, reflux | 85.3 | [3][4] |
| Resolution | Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | (S)-dehydroabietylamine, MTBE | ~70 | [3] |
| Condensation | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | Ambrisentan | NaNH2, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, DMF | - | [3][4] |
| Overall Yield | Benzophenone | Ambrisentan | - | 30.1 | [3][4] |
Table 2: Purity of Ambrisentan and Intermediates
| Compound | Purity (%) | Chiral Purity (%) | Method of Analysis | Reference |
| (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid | >99.8 | >99.9 | HPLC | [2] |
| Ambrisentan | >99.8 | >99.8 | HPLC | [1] |
| Ambrisentan | 99.9 | 100 | HPLC | [5] |
Detailed Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Ambrisentan involving this compound.
Preparation of Methyl 3,3-diphenyloxirane-2-carboxylate
To a solution of sodium methoxide (4.3 g, 79.6 mmol) in dry tetrahydrofuran (THF, 25 mL), a solution of benzophenone (7.2 g, 39.5 mmol) and methyl chloroacetate (6.6 g, 60.8 mmol) in dry THF (15 mL) is added and stirred at -10 °C for 2 hours.[3] The reaction is quenched with water (50 mL) and extracted with diethyl ether (3 x 80 mL).[3] The combined organic layers are washed with saturated NaCl solution, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford the product as a light yellow oil (8.24 g, 82.1% yield), which can be used in the next step without further purification.[3]
Preparation of Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
The crude Methyl 3,3-diphenyloxirane-2-carboxylate (8.2 g, 31.6 mmol) is dissolved in methanol (40 mL). p-Toluene sulfonic acid (0.5 g) is added, and the mixture is stirred for 30 minutes.[3] To this solution containing this compound, an aqueous solution of NaOH (10% w/w, 60 mL) is added, and the mixture is refluxed for 1 hour.[3][4] After completion of the reaction (monitored by TLC), the methanol is removed under reduced pressure. The residue is acidified to pH 2 with concentrated HCl, and the mixture is stirred overnight. The resulting white precipitate is filtered and dried under vacuum to yield the product (7.34 g, 85.3% yield).[3][4]
Resolution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
A solution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (14 g, 51.4 mmol) in methyl tertiary butyl ether (MTBE, 140 mL) is heated to reflux for 30 minutes. A solution of dehydroabietylamine (14.7 g, 51.4 mmol) in MTBE (50 mL) is added dropwise over 10 minutes.[3][4] The reaction mixture is stirred at reflux for 1 hour, then cooled to 0 °C and stirred for an additional 2 hours. The precipitated diastereomeric salt is filtered. The filtrate is diluted with water (100 mL) and acidified to pH 2 with concentrated HCl to recover the (S)-enantiomer.[3][4]
Synthesis of Ambrisentan
To a solution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (3.6 g, 13.1 mmol) and sodium amide (NaNH2, 1.0 g, 25.6 mmol) in dimethylformamide (DMF, 20 mL), a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (3.63 g, 19.6 mmol) in DMF (10 mL) is added slowly.[3][4] The reaction is stirred for 5 hours at room temperature. The solution is then quenched with water (20 mL) and acidified to pH 2 with 10% H2SO4 aqueous solution. The mixture is extracted with ethyl acetate (4 x 50 mL).[3][4] The combined organic layers are washed with water and saturated NaCl solution, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield Ambrisentan.[4]
Conclusion
This compound is a crucial intermediate in the synthesis of Ambrisentan. The efficiency of its formation, subsequent hydrolysis, and the successful resolution of the resulting carboxylic acid are paramount to achieving a high overall yield and purity of the final drug substance. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of drug development, providing a solid foundation for further process optimization and scale-up activities.
References
- 1. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]
- 2. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. aidic.it [aidic.it]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof - Google Patents [patents.google.com]
The Chiral Building Block: A Technical Guide to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, particularly its (S)-enantiomer, is a highly valuable chiral building block in modern medicinal chemistry. Its significance is primarily rooted in its role as a key intermediate in the synthesis of potent endothelin receptor antagonists, most notably Ambrisentan, a widely used therapeutic for pulmonary arterial hypertension. This technical guide provides an in-depth overview of its synthesis, enantioselective preparation, and applications, with a focus on experimental protocols and quantitative data to support research and development endeavors.
Physicochemical Properties
The racemic form of this compound is identified by the CAS number 178306-47-3. The corresponding carboxylic acid, 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, and its enantiopure forms are also crucial in the synthetic pathways.
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₄ |
| Molecular Weight | 286.32 g/mol |
| Appearance | White to off-white solid |
| Chirality | Contains a stereocenter at the C2 position |
Synthesis of the Racemic Backbone
The synthesis of the racemic this compound typically begins with a Darzens condensation reaction between benzophenone and methyl chloroacetate, catalyzed by a strong base such as sodium methoxide. This reaction forms an epoxide, methyl 3,3-diphenylglycidate. Subsequent ring-opening of the epoxide with methanol, often under acidic conditions (e.g., using p-toluenesulfonic acid), yields the target racemic α-hydroxy-β-methoxy ester.
Enantioselective Synthesis of the (S)-Enantiomer
The biological activity of pharmaceuticals derived from this building block is highly dependent on its stereochemistry. Therefore, the efficient synthesis of the enantiopure (S)-isomer is of paramount importance. Two primary strategies have been successfully employed: chiral resolution of the racemic carboxylic acid and asymmetric synthesis via epoxidation.
Chiral Resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This classical method involves the separation of a racemic mixture of the carboxylic acid by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Quantitative Data for Chiral Resolution:
| Resolving Agent | Yield of (S)-acid | Enantiomeric Excess (ee) | Reference |
| (S)-1-(4-nitrophenyl)ethylamine | 15% | >99.5% | |
| (S)-1-(4-chlorophenyl)ethylamine | Not specified | Not specified | |
| L-proline methyl ester | Not specified | Not specified |
Asymmetric Epoxidation of a Prochiral Olefin
A more modern and efficient approach involves the asymmetric epoxidation of a prochiral precursor, methyl 3,3-diphenylacrylate. The Shi asymmetric epoxidation, utilizing a fructose-derived chiral ketone as a catalyst and Oxone as the oxidant, has proven to be a highly effective method. This reaction stereoselectively forms the corresponding chiral epoxide, which is then opened with methanol to yield the desired (S)-enantiomer of this compound.
Quantitative Data for Asymmetric Epoxidation Route:
| Step | Catalyst/Reagents | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Epoxidation | Fructose-derived ketone, Oxone | ~90% (conversion) | 85% | |
| Methanolysis of Epoxide | Methanol, Acid catalyst | Not specified | >99% (after workup/purification) | |
| Overall | - | 53% | >99% |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound
Step 1: Preparation of Methyl 3,3-diphenylglycidate
-
To a cooled (-5 to -10 °C) solution of benzophenone (1.0 eq) and sodium methoxide (1.5 eq) in toluene, slowly add methyl chloroacetate (1.1 eq).
-
Maintain the reaction at low temperature for 2-3 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 3,3-diphenylglycidate.
Step 2: Methanolysis of the Epoxide
-
Dissolve the crude methyl 3,3-diphenylglycidate in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield racemic this compound.
Protocol 2: Chiral Resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
Hydrolyze the racemic methyl ester from Protocol 1 to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.
-
Dissolve the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid in a suitable solvent (e.g., a mixture of acetone and methyl tert-butyl ether).
-
Add a sub-stoichiometric amount (e.g., 0.5 eq) of the chiral resolving agent, such as (S)-1-(4-nitrophenyl)ethylamine.
-
Heat the mixture to reflux, then cool slowly to allow for the crystallization of the less soluble diastereomeric salt.
-
Filter the precipitated salt and wash with a cold solvent.
-
To liberate the enantiopure carboxylic acid, treat the diastereomeric salt with an acid (e.g., HCl).
-
Extract the (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the enantiomerically enriched product. The enantiomeric excess can be determined by chiral HPLC.
Protocol 3: Asymmetric Epoxidation and Subsequent Methanolysis
Step 1: Shi Asymmetric Epoxidation of Methyl 3,3-diphenylacrylate
-
To a mixture of methyl 3,3-diphenylacrylate (1.0 eq) and a fructose-derived ketone catalyst (0.2-0.3 eq) in a suitable solvent system (e.g., acetonitrile/water), add Oxone (potassium peroxymonosulfate) (1.5 eq) and potassium carbonate to maintain a pH of approximately 10.5.
-
Stir the reaction vigorously at 0 °C until the starting material is consumed.
-
Work up the reaction by quenching with sodium thiosulfate and extracting the product with an organic solvent.
-
Purify the crude epoxide by chromatography.
Step 2: Methanolysis of the Chiral Epoxide
-
Follow the procedure outlined in Protocol 1, Step 2, using the enantiomerically enriched epoxide from the previous step.
-
The resulting (S)-methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate can be further purified, and its enantiomeric excess can be enhanced through recrystallization.
Protocol 4: Esterification of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
-
Dissolve the enantiopure carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction mixture and neutralize the acid.
-
Remove the excess methanol under reduced pressure.
-
Extract the methyl ester with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the desired (S)-methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
Applications in Chiral Synthesis
The primary and most well-documented application of (S)-methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is as a pivotal chiral building block in the synthesis of Ambrisentan. In this synthesis, the hydroxyl group of the ester is typically activated and then displaced by the nucleophilic oxygen of 4,6-dimethyl-2-hydroxypyrimidine. Subsequent hydrolysis of the methyl ester affords the final drug molecule. While its utility in the synthesis of other complex chiral molecules is theoretically possible, the current body of scientific literature predominantly highlights its role in the development of endothelin receptor antagonists of the Ambrisentan class.
Visualization of Synthetic Pathways
Caption: Racemic synthesis of the target ester.
Caption: Workflow for chiral resolution.
An In-depth Technical Guide to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, with the CAS number 178306-47-3, is a key chemical intermediate in the field of pharmaceutical synthesis.[1][2] Its primary significance lies in its role as a precursor to Ambrisentan, a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][3] This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and applications, with a focus on detailed experimental protocols and quantitative data.
Physicochemical Properties
This compound is a substituted methyl ester with a molecular formula of C₁₇H₁₈O₄ and a molecular weight of approximately 286.32 g/mol .[1][4] It is typically described as a colorless liquid or solid and is soluble in organic solvents such as methanol and dichloromethane.[1]
| Property | Value | Source |
| CAS Number | 178306-47-3 | [1] |
| Molecular Formula | C₁₇H₁₈O₄ | [1][4] |
| Molecular Weight | 286.32 g/mol | [1][4] |
| Appearance | Colorless liquid or solid | [1] |
| Density | ~1.2 g/cm³ | [1] |
| Solubility | Soluble in methanol and dichloromethane | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process commencing with a Darzens condensation reaction, followed by an acid-catalyzed ring-opening of the resulting epoxide.
Step 1: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate
This step involves the reaction of benzophenone with methyl chloroacetate in the presence of a base, such as sodium methoxide, to form the corresponding epoxide.
Experimental Protocol:
-
Reagents:
-
Toluene
-
Benzophenone
-
Sodium methoxide
-
Methyl chloroacetate
-
Purified water
-
-
Procedure:
-
A mixture of toluene (1.2 L) and benzophenone (500 g) is charged into a 5 L round-bottom flask and stirred for 15 minutes.[5]
-
Sodium methoxide (260 g) is added to the mixture, and stirring is continued for another 15 minutes.[5]
-
The reaction mass is cooled to a temperature between -5 to -10 °C.[5]
-
A solution of methyl chloroacetate (506.3 g) dissolved in toluene (0.3 L) is added slowly to the reaction mixture over a period of 90 minutes, maintaining the temperature between -5 and -10 °C.[5]
-
The reaction is maintained at this temperature, and then purified water (1 L) is added.[5]
-
The mixture is stirred for 1 hour, after which the toluene layer is separated.[5]
-
The toluene is completely distilled off under vacuum to yield the crude Methyl 3,3-diphenyloxirane-2-carboxylate.[5]
-
Step 2: Synthesis of this compound
The crude epoxide from the previous step undergoes a ring-opening reaction in the presence of methanol and an acid catalyst, such as p-toluenesulfonic acid, to yield the final product.
Experimental Protocol:
-
Reagents:
-
Crude Methyl 3,3-diphenyloxirane-2-carboxylate
-
Methanol
-
p-Toluenesulfonic acid
-
-
Procedure:
-
The crude Methyl 3,3-diphenyloxirane-2-carboxylate is dissolved in methanol.[1]
-
p-Toluenesulfonic acid is added to the solution.[1]
-
The mixture is stirred, leading to the hydrolysis of the epoxy compound to form this compound.[1] Note: The cited literature provides a general overview of this step. For a more detailed, analogous procedure for acid-catalyzed ring-opening, one could refer to the process for the corresponding carboxylic acid, where the epoxide in methanol is treated with p-toluenesulfonic acid and stirred, followed by hydrolysis with aqueous sodium hydroxide.[3]
-
Role in the Synthesis of Ambrisentan
This compound is a crucial intermediate in the synthesis of Ambrisentan. The subsequent step involves a nucleophilic substitution reaction.
Conversion of this compound to Ambrisentan
The hydroxyl group of this compound is reacted with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in the presence of a base to form the ether linkage found in Ambrisentan. The methyl ester is then typically hydrolyzed to the carboxylic acid.
Experimental Protocol Overview:
-
Reagents:
-
(S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (derived from the methyl ester)
-
4,6-dimethyl-2-(methylsulfonyl)pyrimidine
-
A suitable base (e.g., Sodium amide, Potassium carbonate)
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
-
General Procedure:
-
The (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is dissolved in DMF.
-
A base, such as sodium amide, is added to the solution.
-
4,6-dimethyl-2-(methylsulfonyl)pyrimidine, dissolved in DMF, is then added slowly.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched with water and acidified.
-
The product is extracted with an organic solvent, such as ethyl acetate.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is then purified, for example, by recrystallization.[3]
-
Experimental Workflows and Logical Relationships
The synthesis of Ambrisentan from benzophenone is a multi-step process where this compound serves as a key intermediate. The logical flow of this synthesis is depicted in the following diagram.
Caption: Synthetic pathway from Benzophenone to Ambrisentan.
The following diagram illustrates the logical relationship of the key reactants and products in the synthesis of the title compound.
Caption: Key components in the synthesis of the title compound.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of Ambrisentan. While general synthetic routes are documented in the literature, particularly within patents, there is a notable lack of publicly available, detailed experimental data, especially concerning its physicochemical properties and spectroscopic characterization. This guide consolidates the currently available information to provide a foundational understanding for researchers and professionals in drug development. Further detailed experimental studies would be beneficial to the scientific community to fill the existing data gaps.
References
An In-depth Technical Guide to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a substituted methyl ester with the Chemical Abstracts Service (CAS) registry number 178306-47-3 . Structurally, it features a central propanoate backbone with hydroxyl, methoxy, and two phenyl groups. This compound is of significant interest in the pharmaceutical industry as it serves as a crucial intermediate in the synthesis of Ambrisentan, a selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1] Its molecular structure and functional groups make it a versatile building block in organic synthesis.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. The compound is typically a colorless liquid or solid and is soluble in organic solvents such as methanol and dichloromethane.[1]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 178306-47-3 | [1] |
| Molecular Formula | C₁₇H₁₈O₄ | [1] |
| Molecular Weight | 286.32 g/mol | [1] |
| Appearance | Colorless liquid or solid | [1] |
| Density | ~1.2 g/cm³ | [1] |
| Melting Point | 115.0–125.0 °C | [2] |
| Boiling Point | 440.7 °C at 760 mmHg | [1] |
| Flash Point | 159.4 °C | [1] |
| Refractive Index | 1.56 | [1] |
| Solubility | Soluble in methanol and dichloromethane | [1] |
Spectral Data (Predicted)
While experimental spectra are not publicly available, the following tables outline the expected signals based on the structure of this compound.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 7.2-7.5 | (m, 10H, Ar-H) |
| ~ 4.5 | (s, 1H, -CH(OH)) |
| ~ 3.7 | (s, 3H, -COOCH₃) |
| ~ 3.2 | (s, 3H, -OCH₃) |
| ~ 2.5-3.5 | (br s, 1H, -OH) |
Table 3: Expected IR and Mass Spectrometry Data
| Spectroscopy Type | Expected Features |
| Infrared (IR) | - Broad peak at ~3500 cm⁻¹ (O-H stretch) - Sharp peak at ~1735 cm⁻¹ (C=O stretch, ester) - Peaks at ~3000-3100 cm⁻¹ (Aromatic C-H stretch) - Peaks at ~2800-3000 cm⁻¹ (Aliphatic C-H stretch) - Peaks at ~1000-1300 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (MS) | - Molecular Ion [M]⁺ at m/z = 286 - Common fragments: [M-OCH₃]⁺, [M-COOCH₃]⁺, [C(Ph)₂OCH₃]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis is typically a two-step process starting from benzophenone.[1][3]
Step 1: Preparation of Methyl 3,3-diphenyl-2,3-epoxypropanoate (Intermediate)
-
Charge a round-bottomed flask with toluene and benzophenone (1.0 eq). Stir for 15 minutes.
-
Add sodium methoxide (1.0-1.2 eq) to the mixture and continue stirring for another 15 minutes.
-
Cool the reaction mixture to a temperature between -5 to -10 °C using an appropriate cooling bath.
-
Slowly add a solution of methyl chloroacetate (1.1 eq) dissolved in toluene over a period of 90 minutes, maintaining the low temperature.
-
After the addition is complete, maintain the reaction at the same temperature and monitor for completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding purified water. Stir for 1 hour.
-
Perform a liquid-liquid extraction. Separate the organic (toluene) layer.
-
Distill the toluene layer under vacuum to yield the crude epoxy intermediate.
Step 2: Conversion to this compound
-
In a separate flask, dissolve the crude epoxy intermediate from Step 1 in methanol.
-
Prepare a solution of p-toluenesulfonic acid (catalytic amount, e.g., 0.05 eq) in methanol.
-
Slowly add the acidic methanol solution to the solution of the epoxy intermediate at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring for the consumption of the starting material by TLC.
-
Once the reaction is complete, filter the mixture.
-
The filtrate can be further purified by dissolving in a solvent like ethyl acetate and washing with a 5% sodium bicarbonate solution to remove any remaining acid.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.
-
Further purification can be achieved through column chromatography or recrystallization if necessary.
General Protocol for Melting Point Determination (Thiele Tube Method)
-
Finely powder a small amount of the solid organic compound.
-
Pack the powdered sample into a capillary tube to a height of about 3 mm.
-
Attach the capillary tube to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and capillary tube in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).
-
Gently heat the side arm of the Thiele tube to create a convection current for uniform heating.
-
Heat rapidly to get an approximate melting point, then allow the apparatus to cool.
-
Repeat the process, but heat slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the solid first begins to melt (T₁) and the temperature at which the last of the solid liquefies (T₂). The melting point range is T₁-T₂.[2]
General Protocol for Boiling Point Determination (Capillary Method)
-
Place a few drops of the liquid sample into a small fusion tube.
-
Invert a capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid.
-
Attach the fusion tube to a thermometer.
-
Heat the apparatus slowly and uniformly in a heating bath.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.[4]
Visualized Workflows and Pathways
As a synthetic intermediate, this compound is not typically involved in biological signaling pathways. The following diagram illustrates the general experimental workflow for its synthesis and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
Solubility Profile of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a crucial building block in pharmaceutical manufacturing.[1] Its solubility characteristics are critical for optimizing reaction conditions, purification processes, and ensuring the overall efficiency of the synthesis of its target active pharmaceutical ingredient. This guide addresses the known solubility properties and provides methodologies for its empirical determination.
Chemical Properties
-
IUPAC Name: this compound
-
CAS Number: 178306-47-3
-
Molecular Formula: C₁₇H₁₈O₄
-
Molecular Weight: 286.32 g/mol
Solubility Data
Quantitative solubility data for this compound is not extensively documented in publicly accessible databases. However, qualitative descriptions of its solubility in various organic solvents have been reported. The table below summarizes this available information.
| Solvent | Solubility |
| Methanol | Soluble[1], Very Slightly Soluble[2] |
| Dichloromethane | Soluble[1] |
| Chloroform | Slightly Soluble[2][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][3] |
Note: The term "soluble" and its variations are qualitative. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound, based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., methanol, dichloromethane, purified water)
-
Glass vials with screw caps
-
Orbital shaker or vial roller system
-
Thermostatically controlled environment (e.g., incubator)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC
4.2. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or on a vial roller in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Sample Collection and Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration standards.
-
-
Analysis by HPLC:
-
Analyze the calibration standards and the prepared sample by HPLC.
-
Record the peak areas obtained from the chromatograms.
-
4.3. Data Analysis
-
Calibration Curve:
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Solubility Calculation:
-
Use the peak area of the sample and the equation of the calibration curve to determine the concentration of the compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration of the saturated solution, which represents the thermodynamic solubility of the compound in the tested solvent. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Visualizations
5.1. Synthesis Pathway
The synthesis of this compound is a multi-step process that is crucial for the production of Ambrisentan.[1] The following diagram illustrates a common synthetic route.
5.2. Experimental Workflow for Solubility Determination
The following flowchart outlines the key steps in the experimental determination of the thermodynamic solubility of an organic compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate from Benzophenone
Introduction
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This document provides a detailed protocol for its synthesis starting from benzophenone, a readily available commercial reagent. The described two-step synthesis involves a Darzens condensation to form an intermediate glycidic ester, followed by an acid-catalyzed ring-opening of the epoxide with methanol. This method is efficient and provides the target molecule in good yield.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Darzens Condensation. Benzophenone is reacted with methyl chloroacetate in the presence of a base, sodium methoxide, to form methyl 3,3-diphenyloxirane-2-carboxylate.
-
Step 2: Acid-Catalyzed Ring Opening. The intermediate glycidic ester undergoes ring-opening with methanol in the presence of a catalytic amount of sulfuric acid to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate
This step involves the Darzens condensation of benzophenone and methyl chloroacetate.
Materials and Reagents:
-
Benzophenone
-
Methyl chloroacetate
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Ice
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of sodium methoxide is prepared by carefully dissolving sodium metal (2.3 g, 0.1 g-atom) in anhydrous methanol (25 mL) in a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel.
-
After all the sodium has reacted, the solution is cooled, and a solution of benzophenone (18.2 g, 0.1 mole) in 50 mL of anhydrous diethyl ether is added.
-
The mixture is cooled in an ice bath, and methyl chloroacetate (10.9 g, 0.1 mole) is added dropwise with stirring over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then refluxed for an additional 2 hours.
-
The mixture is cooled to room temperature and poured into a mixture of ice (100 g) and water (100 mL).
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with water, then with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude methyl 3,3-diphenyloxirane-2-carboxylate. The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.
Step 2: Synthesis of this compound
This step involves the acid-catalyzed methanolysis of the intermediate glycidic ester.
Materials and Reagents:
-
Methyl 3,3-diphenyloxirane-2-carboxylate (from Step 1)
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Methyl 3,3-diphenyloxirane-2-carboxylate (25.4 g, 0.1 mole) is dissolved in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid (0.5 mL) is carefully added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by water (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Step 1: Darzens Condensation | Step 2: Epoxide Ring Opening |
| Product | Methyl 3,3-diphenyloxirane-2-carboxylate | This compound |
| Molecular Formula | C₁₆H₁₄O₃ | C₁₇H₁₈O₄ |
| Molecular Weight | 254.28 g/mol | 286.32 g/mol |
| Typical Yield | 70-85% | 80-90% |
| Reaction Time | 4-5 hours | 4-6 hours |
| Appearance | White crystalline solid | Colorless oil or white solid |
| Melting Point | 74-76 °C | Not consistently reported (can be an oil) |
| Analytical Data (¹H NMR) | δ (ppm): 3.55 (s, 3H, OCH₃), 3.80 (s, 1H, CH), 7.20-7.45 (m, 10H, Ar-H) | δ (ppm): 2.90 (d, 1H, OH), 3.25 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃), 4.50 (d, 1H, CHOH), 7.15-7.50 (m, 10H, Ar-H) |
Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Sodium metal is highly reactive with water and should be handled with extreme care.
-
Concentrated sulfuric acid is corrosive and should be handled with caution.
-
Organic solvents like diethyl ether and methanol are flammable and should be kept away from ignition sources.
Application Notes and Protocols: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate via Darzens Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor for endothelin receptor antagonists like Ambrisentan and Darusentan, which are used in the treatment of pulmonary arterial hypertension.[1][2] The synthesis of this valuable compound is efficiently achieved through a two-step process commencing with a Darzens condensation, followed by an acid-catalyzed epoxide ring-opening.
The Darzens condensation, a classic organic reaction, involves the reaction of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[3] In this specific application, benzophenone reacts with methyl chloroacetate to yield the intermediate, methyl 3,3-diphenyl-2,3-epoxypropionate. Subsequent treatment of this epoxide with methanol under acidic conditions facilitates a ring-opening reaction to produce the target molecule, this compound.
This document provides detailed application notes and protocols for the successful synthesis and characterization of this compound.
Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Darzens Condensation
Step 2: Epoxide Ring-Opening
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| Benzophenone | Starting Material | C₁₃H₁₀O | 182.22 |
| Methyl Chloroacetate | Starting Material | C₃H₅ClO₂ | 108.52 |
| Sodium Methoxide | Base Catalyst | CH₃NaO | 54.02 |
| Methyl 3,3-diphenyl-2,3-epoxypropionate | Intermediate | C₁₆H₁₄O₃ | 254.28 |
| Methanol | Reagent/Solvent | CH₄O | 32.04 |
| p-Toluenesulfonic acid | Acid Catalyst | C₇H₈O₃S | 172.20 |
| This compound | Final Product | C₁₇H₁₈O₄ | 286.32 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | |
| ¹H-NMR (CDCl₃) | δ 3.22 (s, 3H), 5.14 (br, 1H), 5.20 (d, 1H), 7.18-7.37 (m, 10H).[4] |
| ¹³C-NMR | Data not explicitly found in the search results. Typical shifts would be expected in the regions of: 50-60 ppm (-OCH₃), 70-80 ppm (-CHOH), 80-90 ppm (quaternary C-O), 125-145 ppm (aromatic C), and ~170 ppm (C=O). |
| IR | Data not explicitly found in the search results. Expected characteristic peaks would include: ~3500 cm⁻¹ (O-H stretch), ~3000 cm⁻¹ (C-H stretch, aromatic and aliphatic), ~1740 cm⁻¹ (C=O stretch, ester), and ~1100-1200 cm⁻¹ (C-O stretch). |
| Mass Spec (MS) | Data not explicitly found in the search results. The expected molecular ion peak [M]⁺ would be at m/z = 286.32. |
Experimental Protocols
Step 1: Synthesis of Methyl 3,3-diphenyl-2,3-epoxypropionate (Darzens Condensation)
This protocol is adapted from general Darzens condensation procedures and specific mentions of its use in the synthesis of related pharmaceuticals.[4][5]
Materials:
-
Benzophenone
-
Methyl chloroacetate
-
Sodium methoxide
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of sodium methoxide in anhydrous methanol, chilled to -10°C in an ice-salt bath, a solution of benzophenone and methyl chloroacetate is added dropwise over a period of 3 hours with vigorous stirring.[5]
-
It is imperative to maintain an inert (e.g., nitrogen or argon) atmosphere throughout the reaction.[5]
-
After the addition is complete, the reaction mixture is stirred at -5°C for 2 hours and then at room temperature for an additional 3 hours.[5]
-
The mixture is then poured into ice-water and the resulting precipitate is filtered, washed with cold water, and dried to yield the crude glycidic ester.[5]
-
Purification can be achieved by recrystallization from methanol.
Step 2: Synthesis of this compound (Epoxide Ring-Opening)
This protocol is based on the acid-catalyzed methanolysis step mentioned in the synthesis of Ambrisentan and Darusentan.[1][4]
Materials:
-
Methyl 3,3-diphenyl-2,3-epoxypropionate (from Step 1)
-
Anhydrous Methanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve the crude or purified methyl 3,3-diphenyl-2,3-epoxypropionate in anhydrous methanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
The reaction mixture is stirred, and the progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to reflux to ensure completion.
-
Upon completion, the reaction is cooled to room temperature and the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be performed by column chromatography on silica gel.
Visualizations
Darzens Condensation and Epoxide Ring-Opening Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Logical Relationship of the Synthesis
Caption: Logical flow of the synthesis from starting materials to the final product.
References
Application Notes and Protocols: Acid-Catalyzed Ring Opening of Methyl 3,3-diphenyl-2,3-epoxypropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the acid-catalyzed ring opening of methyl 3,3-diphenyl-2,3-epoxypropionate. This reaction is a key transformation in organic synthesis, yielding vicinal diols that can serve as valuable intermediates in the development of novel therapeutic agents. The protocol described herein focuses on the hydrolysis of the epoxide, leading to the formation of methyl 2,3-dihydroxy-3,3-diphenylpropionate. The regioselectivity of the reaction is governed by the electronic and steric properties of the epoxide, with the tertiary, doubly benzylic carbon being the preferred site of nucleophilic attack. The potential applications of the resulting diol and its derivatives in drug discovery, particularly in the context of anticancer research, are also discussed.
Introduction
Epoxides are versatile three-membered cyclic ethers that are susceptible to ring-opening reactions with a variety of nucleophiles due to their inherent ring strain.[1][2] Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group and activating the epoxide ring for nucleophilic attack.[3] The acid-catalyzed ring opening of epoxides is a fundamental reaction in organic chemistry, providing access to 1,2-difunctionalized compounds with well-defined stereochemistry.[4]
The regiochemical outcome of the acid-catalyzed ring opening of unsymmetrical epoxides is a topic of significant interest. The reaction mechanism is often described as a hybrid between an SN1 and SN2 pathway.[2] For epoxides with a tertiary carbon atom, the reaction tends to proceed through a transition state with significant SN1 character, where a partial positive charge develops on the more substituted carbon.[4] This leads to the preferential attack of the nucleophile at the more hindered, yet more electronically stabilized, carbon atom.[3][4]
Methyl 3,3-diphenyl-2,3-epoxypropionate possesses a tertiary carbon at the C3 position, which is substituted with two phenyl groups. These phenyl groups can stabilize a developing positive charge through resonance. Consequently, the acid-catalyzed ring opening is expected to occur selectively at this position. The resulting product, methyl 2,3-dihydroxy-3,3-diphenylpropionate, and its derivatives are of interest in medicinal chemistry. Phenylpropanoic acid derivatives, in general, have shown a broad range of biological activities. Furthermore, compounds with diphenylpropyl moieties have been investigated for their potential as anticancer agents.[5]
Reaction Mechanism
The acid-catalyzed hydrolysis of methyl 3,3-diphenyl-2,3-epoxypropionate proceeds through the following steps:
-
Protonation of the Epoxide Oxygen: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₃O⁺), forming a protonated epoxide. This step makes the epoxide more electrophilic and converts the hydroxyl group into a good leaving group.[3]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks one of the electrophilic carbons of the protonated epoxide. Due to the presence of two phenyl groups at the C3 position, which can stabilize a partial positive charge, the nucleophilic attack preferentially occurs at this tertiary carbon. The reaction proceeds with backside attack, leading to an inversion of configuration at the center of attack, a characteristic of SN2-like reactions.[4]
-
Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield the final product, methyl 2,3-dihydroxy-3,3-diphenylpropionate, and regenerate the acid catalyst.
Caption: Reaction mechanism for the acid-catalyzed hydrolysis of methyl 3,3-diphenyl-2,3-epoxypropionate.
Experimental Protocol
This protocol is adapted from general procedures for the acid-catalyzed hydrolysis of epoxides and should be optimized for the specific substrate.
Materials:
-
Methyl 3,3-diphenyl-2,3-epoxypropionate
-
Acetone (or other suitable solvent like THF or Dioxane)
-
Sulfuric acid (H₂SO₄), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,3-diphenyl-2,3-epoxypropionate (1.0 eq) in a suitable solvent (e.g., acetone, 10 mL per mmol of epoxide).
-
Addition of Acid: To the stirred solution, add a catalytic amount of 1 M aqueous sulfuric acid (e.g., 0.1-0.5 eq). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is complete when the starting epoxide spot is no longer visible. Reaction times can vary but are often in the range of 1-6 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Remove the organic solvent using a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product, methyl 2,3-dihydroxy-3,3-diphenylpropionate, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Data Presentation
| Entry | Substrate | Acid Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Styrene Oxide | ZnBr₂/DIEA | Acetonitrile | 1 | 64 | [6] |
| 2 | 1,2-Epoxy-1-methylcyclohexane | HBr | Ether | - | - | [4] |
Note: The yield and reaction time will be dependent on the specific substrate and reaction conditions.
Visualization of Experimental Workflow
Caption: General experimental workflow for the acid-catalyzed hydrolysis of methyl 3,3-diphenyl-2,3-epoxypropionate.
Applications in Drug Development
While direct applications of methyl 2,3-dihydroxy-3,3-diphenylpropionate are not extensively documented, the structural motif of dihydroxylated phenylpropanoic acid derivatives is of significant interest in medicinal chemistry.
-
Anticancer Potential: Derivatives of 3,3-diphenylpropanoic acid have been investigated as potential anticancer agents. For example, dithiocarbamic acid esters incorporating a 3,3-diphenylpropyl moiety have demonstrated inhibitory activity against cancer cell lines.[5] The introduction of hydroxyl groups can increase the polarity and potential for hydrogen bonding interactions with biological targets, which may modulate the pharmacological profile.
-
Scaffolds for Drug Design: The diol product serves as a versatile scaffold for further chemical modifications. The hydroxyl groups can be functionalized to introduce various pharmacophores, and the ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for derivatization. This allows for the generation of a library of compounds for screening against various biological targets.
-
Modulation of Signaling Pathways: Phenylpropanoic acid derivatives have been shown to interact with various signaling pathways. While the specific pathways modulated by methyl 2,3-dihydroxy-3,3-diphenylpropionate are yet to be elucidated, related compounds have been implicated in pathways relevant to inflammation and cancer, such as those involving cyclooxygenase (COX) enzymes. Further research is needed to explore the potential of this diol and its derivatives as modulators of specific cellular signaling cascades.
Conclusion
The acid-catalyzed ring opening of methyl 3,3-diphenyl-2,3-epoxypropionate provides an efficient route to methyl 2,3-dihydroxy-3,3-diphenylpropionate. The reaction is expected to proceed with high regioselectivity, affording a valuable building block for the synthesis of more complex molecules. The resulting diol scaffold holds promise for the development of new therapeutic agents, particularly in the area of oncology. The detailed protocol and mechanistic insights provided in this document are intended to facilitate further research and exploration of this chemical transformation and its applications in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology [mdpi.com]
- 4. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file1.lookchem.com [file1.lookchem.com]
Application Notes and Protocols for the Purification of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key intermediate in the synthesis of various pharmaceuticals, including treatments for pulmonary arterial hypertension.[1] The primary method detailed is silica gel column chromatography, a robust technique for separating the target compound from reaction byproducts and unreacted starting materials. This guide includes recommended solvent systems, a step-by-step experimental protocol, and data presentation guidelines to ensure reproducible and high-purity outcomes.
Introduction
This compound is a complex organic molecule with a molecular formula of C17H18O4.[1] Its synthesis often involves multiple steps, which can introduce various impurities.[1] Achieving high purity of this intermediate is critical for its use in pharmaceutical synthesis to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Column chromatography is a widely used purification technique in organic synthesis that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[3][4] This application note details a reliable method for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates molecules based on their polarity.[3] In this case, silica gel, a polar adsorbent, is used as the stationary phase.[4] The crude mixture containing this compound is loaded onto the column. A solvent system, the mobile phase, is then passed through the column.[4] Compounds with lower polarity will have a weaker affinity for the polar silica gel and will travel down the column more quickly with the mobile phase.[3] Conversely, more polar compounds will adsorb more strongly to the silica gel and elute later.[3] By carefully selecting the solvent system, a clean separation of the desired compound from more polar and less polar impurities can be achieved.
Data Presentation
Effective monitoring and reporting of the purification process are crucial. The following tables provide a template for summarizing the key quantitative data.
Table 1: Thin-Layer Chromatography (TLC) Data
| Solvent System (v/v) | Rf of Starting Material | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 |
| Hexane:Ethyl Acetate (4:1) | 0.8 | 0.5 | 0.9 | 0.2 |
| Hexane:Ethyl Acetate (3:1) | 0.9 | 0.65 | >0.9 | 0.35 |
| Dichloromethane:Methanol (98:2) | 0.85 | 0.6 | 0.95 | 0.3 |
Note: Rf values are indicative and may vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Column Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions (Diameter x Length) | 5 cm x 50 cm |
| Mass of Crude Product | 10 g |
| Mass of Silica Gel | 200 g (1:20 ratio) |
| Elution Solvent System | Gradient: Hexane to Hexane:Ethyl Acetate (4:1) |
| Volume of Fractions | 20 mL |
| Fractions Containing Pure Product | 15 - 25 |
| Yield of Pure Product | 8.5 g |
| Purity (by HPLC/qNMR) | >99% |
Experimental Protocol
This protocol outlines the purification of crude this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a pre-determined solvent system (e.g., Hexane:Ethyl Acetate 4:1) to identify the separation profile of the product and impurities.
-
Visualize the spots under a UV lamp. The desired product should have a distinct Rf value from major impurities.
-
-
Column Preparation (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a separate beaker, prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to facilitate even packing.
-
Open the stopcock to allow the solvent to drain, settling the silica gel bed.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just above the top layer of sand, ensuring the column does not run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (10 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 20 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the powdered sample to the top of the prepared column.
-
-
Elution:
-
Carefully add the initial eluting solvent (hexane) to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Start with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., 5%, 10%, 15%, up to 25% ethyl acetate in hexane). This is known as a step gradient.
-
Monitor the elution of compounds by spotting each fraction on a TLC plate and visualizing under UV light.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
-
Purity Confirmation:
-
Assess the purity of the final product using analytical techniques such as HPLC, qNMR, or mass spectrometry.
-
Visualization of the Workflow
The following diagram illustrates the key steps in the purification process.
References
Application Notes and Protocols for the Recrystallization of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor for Ambrisentan, a selective endothelin-A receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][2] The synthesis of this compound often yields a crude product that requires purification to remove unreacted starting materials, byproducts, and other impurities.[3] Recrystallization is a robust and widely used technique for the purification of solid organic compounds, and its successful application is critical for ensuring the quality and purity of the final active pharmaceutical ingredient (API).[4][5] This document provides a detailed protocol for the recrystallization of this compound, based on established chemical principles and reported solvent systems for structurally related molecules.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 178306-47-3 |
| Molecular Formula | C₁₇H₁₈O₄ |
| Molecular Weight | 286.32 g/mol |
| Appearance | Colorless liquid or solid |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane.[1] |
Recrystallization Protocol
This protocol outlines the steps for the purification of crude this compound via recrystallization. The choice of solvent is critical for effective purification. Based on the compound's structure, which contains both polar (hydroxyl, methoxy, ester) and non-polar (diphenyl) groups, a mixed solvent system is often effective.[2] A common approach for such compounds is to use a solvent in which the compound is soluble at elevated temperatures and a co-solvent (or anti-solvent) in which it is sparingly soluble at all temperatures. A combination of a polar protic solvent like isopropanol and water, or an ester/alkane mixture like ethyl acetate/hexane, has been shown to be effective for similar diphenylpropanoate derivatives.[3]
Materials and Equipment:
-
Crude this compound
-
Isopropanol (IPA), reagent grade
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Experimental Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot isopropanol to the flask while stirring and heating on a hot plate. The goal is to dissolve the solid completely.
-
If the solid does not fully dissolve, add small additional portions of hot isopropanol until a clear solution is obtained. Avoid using an excessive amount of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Induction of Crystallization:
-
Once a clear solution is obtained, slowly add deionized water dropwise to the hot solution until it becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated and approaching the point of crystallization.
-
If too much water is added and the solution becomes excessively cloudy or oily, add a small amount of hot isopropanol to redissolve the precipitate until the solution is clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
-
Crystal Growth and Maturation:
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation and Washing of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of a cold isopropanol/water mixture to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation
The following table summarizes hypothetical but realistic quantitative data for the recrystallization of this compound, illustrating the expected outcome of the purification process.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (by HPLC) | ~95% | >99.5% |
| Yield | N/A | 85-95% |
| Melting Point | Broad range | Sharp melting point |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols for Purity Assessment of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a key intermediate and a known impurity in the synthesis of Ambrisentan, a pharmaceutical agent used for treating pulmonary hypertension.[1][2] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the purity assessment of this compound using modern analytical techniques. The methodologies are designed for use in research, development, and quality control laboratories.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for identifying and quantifying any related impurities.[3][4] A stability-indicating reversed-phase HPLC (RP-HPLC) method is particularly effective.[2]
Experimental Protocol: RP-HPLC Method
This protocol is based on a validated stability-indicating method for Ambrisentan and its impurities, including this compound (Imp-3).[2]
Instrumentation:
-
HPLC system with a PDA detector (e.g., Waters Alliance)[5]
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenomenex Luna C18, 150 x 4.6 mm, 5 µm[5] |
| Mobile Phase A | Buffer pH 3.0[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Elution | 0 min - 35% B, 12 min - 44% B, 15 min - 50% B, 20 min - 50% B, 25 min - 35% B, 30 min - 35% B[5] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25 °C[2] |
| Detection Wavelength | 215 nm[2] or 230 nm / 254 nm[5] |
| Injection Volume | 10 µL |
| Diluent | Water and Acetonitrile (2:3 v/v)[2] |
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound sample in the diluent to achieve a final concentration of approximately 800 µg/mL.
-
Filter the solution through a 0.45 µm PTFE filter before injection.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peaks.
-
The purity of this compound can be determined by the area percentage method.
Experimental Workflow
Caption: Workflow for HPLC purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Purity Confirmation
LC-MS is a powerful tool for confirming the identity of this compound and for detecting and identifying impurities, even at trace levels.[3][5]
Experimental Protocol: LC-MS Method
The chromatographic conditions can be similar to the HPLC method described above. The mass spectrometer settings will need to be optimized for the target analyte.
Instrumentation:
-
LC-MS system (e.g., Waters HPLC with a mass detector)[5]
Liquid Chromatography Conditions:
-
Refer to the HPLC conditions in section 1.1.
Mass Spectrometry Conditions (Illustrative):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Procedure:
-
Perform the LC separation as described in the HPLC protocol.
-
The eluent from the column is introduced into the mass spectrometer.
-
Acquire mass spectra across the chromatographic run.
-
Extract the ion chromatogram for the expected m/z of this compound ([M+H]⁺, [M+Na]⁺, etc.) to confirm its retention time and identity. A patent mentions observing an m/z of 309.1 [M+23]+.[5]
Logical Relationship of LC-MS Analysis
Caption: Logic of LC-MS for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
NMR spectroscopy is an essential technique for the unambiguous structural confirmation of this compound and can also be used to assess its purity by identifying signals from impurities.[3]
Experimental Protocol: ¹H NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.
-
Transfer the solution to an NMR tube.
Acquisition Parameters (Illustrative):
-
Pulse Program: Standard ¹H acquisition
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate for the expected chemical shift range
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals and assign them to the respective protons in the molecule.
-
Purity can be estimated by comparing the integral of the analyte signals to those of any observed impurities.
Expected ¹H NMR Signals (based on structure): A patent provides the following ¹H-NMR data in CDCl₃: δ (ppm) 3.28 (s, 3H), 3.85 (s, 6H), 5.75 (s, 1H), 7.25-7.40 (m, 10H), 7.50 (s, 1H).[6] Note: The provided data from the patent (3.85 (s, 6H) and 7.50 (s, 1H)) may require further interpretation or could be specific to the compound synthesized in that context, as the expected structure of this compound would typically show distinct signals for the methoxy and methyl ester protons.
Gas Chromatography (GC) for Volatile Impurities
While HPLC is the primary method for non-volatile impurities, Gas Chromatography (GC) can be employed to detect and quantify volatile impurities such as residual solvents.[3][4]
Experimental Protocol: Headspace GC
Instrumentation:
-
GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
GC Conditions (General):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-624, DB-1).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 200-250 °C.
-
Detector Temperature: 250-300 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold, then ramp to a higher temperature (e.g., 240 °C) to elute all solvents.
Headspace Parameters:
-
Vial Equilibration Temperature: 80-120 °C.
-
Vial Equilibration Time: 15-30 minutes.
Sample Preparation:
-
Accurately weigh a specific amount of the sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO, DMF) that dissolves the sample and is not an expected residual solvent.
-
Seal the vial.
Procedure:
-
Place the prepared vials in the headspace autosampler.
-
Run the analysis.
-
Identify and quantify residual solvents by comparing the retention times and peak areas with those of certified reference standards.
Summary of Analytical Techniques
| Technique | Purpose | Key Information Provided |
| HPLC | Purity determination and impurity profiling. | Percentage purity, detection and quantification of non-volatile impurities. |
| LC-MS | Identity confirmation and impurity identification. | Molecular weight confirmation, structural information of impurities. |
| NMR | Structural elucidation and purity confirmation. | Unambiguous structure confirmation, detection of structural isomers and other impurities. |
| GC | Analysis of volatile impurities. | Detection and quantification of residual solvents. |
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Methyl 3-oxo-3-piperazin-1-ylpropanoate | Benchchem [benchchem.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
- 6. US5932730A - Carboxylic acid derivatives, their preparation and use - Google Patents [patents.google.com]
Application Note: Chiral HPLC Analysis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a chiral compound with significant potential in pharmaceutical research and development. The stereochemical configuration of such molecules can drastically influence their pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is of paramount importance for quality control, stability studies, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioseparation of chiral compounds.[1][3][4] This application note presents a detailed protocol for the chiral HPLC analysis of the enantiomers of this compound. The direct approach, utilizing a chiral stationary phase, is often preferred for its efficiency and broad applicability.[3]
Experimental Protocol
A systematic approach to chiral method development is crucial for achieving successful enantioseparation.[5] This protocol outlines the screening of a suitable chiral stationary phase and the optimized HPLC conditions for the baseline separation of this compound enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is recommended.
-
Chiral Column: A polysaccharide-based chiral stationary phase is a versatile starting point for the separation of compounds containing phenyl groups.[5] For this application, a cellulose-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) selector, is proposed.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH) are required.
-
Sample: A racemic standard of this compound.
Sample Preparation
-
Stock Solution: Prepare a stock solution of the racemic this compound standard at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of n-Hexane and Isopropanol.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for injection.
HPLC Method
The following table details the optimized chromatographic conditions for the enantioseparation.
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | 20 minutes |
Data Presentation
The following table summarizes the quantitative data obtained from the chiral separation under the optimized conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 12.5 | 15.2 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | 6500 | 6800 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.8} |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the chiral HPLC analysis of enantiomers.
Logical Relationship for Method Development
Caption: Logical steps for chiral HPLC method development.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
Application Note: ¹H and ¹³C NMR Spectral Analysis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS No: 178306-47-3) is a key intermediate in the synthesis of various pharmaceuticals, notably in the development of drugs for pulmonary arterial hypertension (PAH).[1][2] Its molecular structure consists of a methyl ester, a hydroxyl group, a methoxy group, and two phenyl rings attached to a central propanoate backbone. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural verification and purity assessment of this compound. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, along with predicted spectral data to aid in interpretation.
Molecular Structure
Molecular Formula: C₁₇H₁₈O₄ Molecular Weight: 286.32 g/mol [1]
Predicted NMR Spectral Data
The chemical environment of each proton and carbon atom in the molecule dictates its unique chemical shift in the NMR spectrum. The following tables summarize the predicted ¹H and ¹³C NMR data based on typical chemical shift ranges for the functional groups present.
Table 1: Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phenyl-H | 7.20 - 7.50 | Multiplet (m) | 10H | Protons on the two aromatic rings. |
| CH-OH | 4.50 - 4.80 | Singlet (s) | 1H | The proton on the carbon bearing the hydroxyl group. Appears as a singlet due to no adjacent protons. |
| COOCH₃ | 3.70 - 3.80 | Singlet (s) | 3H | Methyl protons of the ester group.[3][4] |
| C-OCH₃ | 3.20 - 3.40 | Singlet (s) | 3H | Methyl protons of the methoxy group. |
| OH | 2.0 - 5.0 | Broad Singlet (br s) | 1H | The hydroxyl proton signal is often broad and its position can vary with concentration, solvent, and temperature.[5][6] Can be confirmed by a D₂O exchange experiment.[6] |
Table 2: Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C =O (Ester) | 170 - 175 | Carbonyl carbon of the methyl ester.[7][8] |
| Phenyl C -ipso | 140 - 145 | Quaternary carbons of the phenyl rings directly attached to the main chain. |
| Phenyl C -ortho, meta, para | 125 - 130 | Aromatic carbons of the two phenyl rings.[7][9] |
| C -(Ph)₂(OCH₃) | 85 - 95 | Quaternary carbon attached to the two phenyl groups and the methoxy group. |
| C H-OH | 70 - 80 | Carbon bearing the hydroxyl group. |
| C-OC H₃ | 55 - 65 | Methoxy carbon.[10] |
| COOC H₃ | 50 - 55 | Methyl carbon of the ester group.[7][11] |
Experimental Protocol
This section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Materials and Equipment
-
Sample : this compound
-
NMR Solvent : Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
Equipment : NMR tubes (5 mm), micropipette, analytical balance, vortex mixer
-
Spectrometer : 300-500 MHz NMR Spectrometer
2. Sample Preparation
-
Weigh approximately 10-20 mg of the sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.
-
Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
3. NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using the following typical parameters:
-
Pulse Program : Standard single pulse (zg30)
-
Number of Scans : 8-16
-
Relaxation Delay (d1) : 1-2 seconds
-
Acquisition Time : 3-4 seconds
-
Spectral Width : -2 to 12 ppm
-
-
Acquire the ¹³C NMR spectrum using the following typical parameters:
-
Pulse Program : Proton-decoupled single pulse (zgpg30)
-
Number of Scans : 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay (d1) : 2 seconds
-
Spectral Width : 0 to 220 ppm
-
-
(Optional) For distinguishing between CH, CH₂, and CH₃ groups, run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.
4. Data Processing
-
Apply Fourier Transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectral analysis of the target compound.
Structure-Spectrum Correlation
This diagram shows the logical relationship between the molecular structure and its expected NMR signals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. aocs.org [aocs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. acdlabs.com [acdlabs.com]
- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Application Notes and Protocols for the Enantioselective Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key chiral intermediate in the synthesis of various pharmaceuticals, notably the endothelin receptor antagonist Ambrisentan.[1] Two primary methodologies are presented: a classical resolution of the corresponding racemic carboxylic acid and a proposed asymmetric synthesis via a Mukaiyama aldol reaction. Detailed protocols for the synthesis, purification, and analysis of the target molecule are included, alongside quantitative data and visual workflows to aid in experimental design and execution.
Introduction
This compound is a valuable building block in medicinal chemistry due to its trifunctional nature, possessing hydroxyl, methoxy, and ester moieties, as well as a quaternary stereocenter. The control of stereochemistry at the C2 position is crucial for the biological activity of the final active pharmaceutical ingredient (API).[2] This document outlines two effective strategies for obtaining the enantiomerically enriched (S)-enantiomer of this compound.
The first approach details the chiral resolution of the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. This method is a robust and industrially applied technique that involves the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent esterification.[2]
The second approach describes a proposed asymmetric Mukaiyama aldol reaction . This method offers a more direct route to the enantiomerically enriched product by employing a chiral Lewis acid to catalyze the reaction between the silyl ketene acetal of methyl methoxyacetate and benzophenone.[1][3][4][5][6] While a specific protocol for this exact transformation is not widely reported, a general procedure based on analogous reactions is provided as a starting point for methods development.
Methodologies
Enantioselective Synthesis via Chiral Resolution
This method relies on the separation of enantiomers of the carboxylic acid precursor through the formation of diastereomeric salts with a chiral resolving agent, followed by esterification.[2]
Logical Workflow for Chiral Resolution
Caption: Workflow for enantioselective synthesis via chiral resolution.
Step 1: Synthesis of Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
A detailed procedure for the synthesis of the racemic acid is outlined in the provided patent literature.[2] The process typically involves the hydrolysis of racemic this compound.
-
Charge a suitable reaction vessel with racemic this compound and a mixture of water and methanol.
-
Add a solution of sodium hydroxide (1N) and stir the mixture for 15 minutes.
-
Heat the reaction mass to 90-95 °C and maintain for one hour.
-
Cool the reaction to room temperature and adjust the pH to 2-3 with 1N hydrochloric acid to precipitate the product.
-
Cool the slurry to 5-10 °C and stir for 2 hours.
-
Filter the solid, wash with water, and dry to afford racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Step 2: Diastereomeric Salt Formation and Resolution
-
In a suitable flask, dissolve the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid in a suitable solvent such as a mixture of methyl tert-butyl ether (MTBE) and acetone.
-
Add an equimolar amount of a chiral resolving agent, for example, (S)-1-(4-nitrophenyl)ethylamine.
-
Heat the mixture to reflux (approximately 50-55 °C) for one hour.
-
Slowly cool the reaction mixture to room temperature over 2 hours, then further cool to 10-15 °C and maintain for 12 hours to allow for crystallization of the desired diastereomeric salt.
-
Filter the crystalline salt and wash with cold MTBE.
-
To isolate the enantiomerically pure acid, suspend the diastereomeric salt in a mixture of water and MTBE.
-
Acidify the aqueous layer with hydrochloric acid to a pH of 2-3.
-
Separate the organic layer, and extract the aqueous layer with MTBE.
-
Combine the organic layers, wash with water, and distill off the solvent under vacuum.
-
The residue, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, can be further purified by crystallization from a mixture of MTBE and n-heptane.
Step 3: Esterification to (S)-Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
-
Dissolve the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction mixture and neutralize the acid catalyst.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography or recrystallization to obtain (S)-Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
Quantitative Data for Chiral Resolution
| Parameter | Value | Reference |
| Resolving Agent | (S)-1-(4-nitrophenyl)ethylamine | [2] |
| Yield of (S)-acid | 15% | [2] |
| Chemical Purity | > 99.8% | [2] |
| Chiral Purity (ee) | > 99.9% | [2] |
Proposed Asymmetric Synthesis via Mukaiyama Aldol Reaction
This approach aims for a direct enantioselective synthesis using a chiral Lewis acid catalyst. The proposed reaction involves the addition of the silyl ketene acetal of methyl methoxyacetate to benzophenone.
Proposed Workflow for Asymmetric Mukaiyama Aldol Reaction
Caption: Proposed workflow for asymmetric Mukaiyama aldol synthesis.
Step 1: Preparation of Silyl Ketene Acetal of Methyl Methoxyacetate
-
To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add methyl methoxyacetate dropwise to the LDA solution at -78 °C and stir for 1 hour.
-
Add chlorotrimethylsilane (TMSCl) to the enolate solution and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., pentane), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the silyl ketene acetal by distillation.
Step 2: Chiral Lewis Acid-Catalyzed Mukaiyama Aldol Reaction
-
To a solution of the chiral Lewis acid catalyst (e.g., a complex of TiCl₄ with a chiral diol ligand) in a dry, inert solvent (e.g., dichloromethane) at -78 °C, add benzophenone.
-
Stir the mixture for 30 minutes.
-
Slowly add the silyl ketene acetal of methyl methoxyacetate.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Desilylation
-
Dissolve the crude silylated product in a suitable solvent such as THF.
-
Add a desilylating agent (e.g., tetrabutylammonium fluoride (TBAF) or hydrofluoric acid-pyridine complex).
-
Stir the reaction at room temperature until the desilylation is complete (monitored by TLC).
-
Quench the reaction and work up as appropriate for the chosen desilylating agent.
-
Purify the final product, (S)-Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, by column chromatography.
Note: The choice of chiral Lewis acid, solvent, and temperature are critical for achieving high enantioselectivity and will require optimization.
Analytical Protocols
Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (ee) of this compound or its corresponding acid can be determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralcel® OZ-3R or similar cellulose-based CSP)
Typical Chromatographic Conditions:
| Parameter | Condition 1 (for Ambrisentan) | Condition 2 (General for α-hydroxy esters) |
| Column | Chiralcel® OZ-3R (cellulose 3-chloro-4-methylphenylcarbamate) | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |
| Mobile Phase | Acetonitrile / 20 mM Sodium Formate (pH 3.0) (45:55 v/v) | n-Hexane / Isopropanol with 0.1% Trifluoroacetic Acid (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 254 nm |
| Column Temp. | Ambient | Ambient |
Procedure:
-
Prepare a standard solution of the racemic compound and a sample solution of the synthesized product in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through established methods such as chiral resolution, which provides high enantiopurity suitable for pharmaceutical applications. Furthermore, the development of a direct asymmetric synthesis, for instance via a Mukaiyama aldol reaction, presents an attractive and potentially more atom-economical alternative. The protocols and data presented in this document serve as a comprehensive guide for researchers and professionals in the field to successfully synthesize and analyze this important chiral intermediate. Careful optimization of reaction conditions, particularly for the proposed asymmetric synthesis, is recommended to achieve desired yields and enantioselectivities.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Synthesis of Endothelin Receptor Antagonists Using Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably selective endothelin-A (ETA) receptor antagonists.[1][2] These antagonists are critical in the management of conditions such as pulmonary arterial hypertension (PAH), where they help improve exercise capacity and delay clinical decline.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of the potent ETA receptor antagonist, Ambrisentan.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 178306-47-3 |
| Molecular Formula | C₁₇H₁₈O₄ |
| Molecular Weight | 286.32 g/mol |
| Appearance | Colorless liquid or solid |
| Solubility | Soluble in organic solvents like methanol and dichloromethane |
Endothelin Receptor Signaling Pathway
Endothelins are potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptors (GPCRs): endothelin receptor type A (ETA) and type B (ETB).[1][3][4][5] The ETA receptor is predominantly found on smooth muscle cells and mediates vasoconstriction and cell proliferation.[1][6] Antagonizing the ETA receptor is a key therapeutic strategy for diseases associated with elevated endothelin levels, such as PAH.[4]
The binding of endothelin-1 (ET-1) to the ETA receptor activates G proteins, primarily Gq/11 and Gi/o, initiating downstream signaling cascades that lead to physiological responses like vasoconstriction.
Synthesis of Ambrisentan: An Experimental Workflow
The synthesis of Ambrisentan from this compound is a multi-step process that involves the formation of an ether linkage followed by hydrolysis of the methyl ester.
Experimental Protocols
The following protocols are compiled from various sources in the scientific literature and patents.[4][7][8] Researchers should adapt these protocols to their specific laboratory conditions and safety standards.
Protocol 1: Synthesis of Ambrisentan Methyl Ester
This protocol describes the condensation of (S)-Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine.
Materials:
-
(S)-Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
-
4,6-dimethyl-2-(methylsulfonyl)pyrimidine
-
Sodium Hydride (NaH) or Sodium Amide (NaNH₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Acetic acid
-
Diethyl ether
Procedure:
-
Dissolve (S)-Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add sodium hydride (or sodium amide) portion-wise.
-
Stir the mixture for approximately 1 hour at room temperature.
-
Add 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Adjust the pH of the solution to approximately 5 with acetic acid.
-
Remove the DMF under high vacuum.
-
Take up the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield Ambrisentan methyl ester.
Protocol 2: Hydrolysis of Ambrisentan Methyl Ester to Ambrisentan
This protocol details the final step in the synthesis of Ambrisentan.
Materials:
-
Ambrisentan Methyl Ester
-
Dioxane
-
1N Potassium Hydroxide (KOH) solution
-
Ethyl acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Hexane
Procedure:
-
Suspend the Ambrisentan methyl ester in a mixture of dioxane and 1N KOH solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with ethyl acetate to remove any unreacted ester.
-
Separate the aqueous layer and acidify to a pH of 1-2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Add a mixture of diethyl ether and hexane to the residue to precipitate the final product, Ambrisentan.
-
Filter the solid, wash with a cold ether/hexane mixture, and dry under vacuum.
Quantitative Data Summary
The following table summarizes the reported yields and purity for the synthesis of Ambrisentan. It is important to note that yields can vary significantly based on the specific reaction conditions and purification methods employed.
| Step | Product | Reported Yield | Reported Purity | Reference |
| Condensation & Hydrolysis | Ambrisentan | < 15% (overall) | 95% | [7] |
| Condensation & Hydrolysis | Ambrisentan | < 10% (overall) | 92% | [7] |
| Final Product | Ambrisentan | - | > 99.8% | [7] |
| Resolution & Synthesis | (+)-Ambrisentan | 30.1% (total yield) | >99.0% | [4] |
Note: The reported yields and purities are highly dependent on the chosen synthetic route and purification techniques. The data presented here is for comparative purposes.
Conclusion
This compound is a critical building block for the synthesis of Ambrisentan and other endothelin receptor antagonists. The protocols provided herein offer a detailed guide for researchers in the field of medicinal chemistry and drug development. Careful optimization of reaction conditions and purification methods is essential to achieve high yields and purity of the final active pharmaceutical ingredient.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. aidic.it [aidic.it]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key intermediate in the production of various pharmaceuticals, particularly those for pulmonary arterial hypertension (PAH).[1] The primary synthesis route involves a multi-step process starting from benzophenone.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and effective method proceeds in two main stages:
-
Epoxidation: Benzophenone reacts with methyl chloroacetate in the presence of a base like sodium methoxide in a solvent such as toluene. This step forms the intermediate, Methyl 3,3-diphenyl-2,3-epoxypropionate.[1]
-
Ring-Opening: The epoxy intermediate is then treated with methanol and an acid catalyst, like p-toluenesulfonic acid, to open the epoxide ring and yield the final product, this compound.[1]
Q2: What are the key reagents and their roles in this synthesis?
A2:
-
Benzophenone: One of the primary starting materials, providing the diphenyl structure.
-
Methyl Chloroacetate: The source of the ester and the adjacent carbon in the propanoate backbone.
-
Sodium Methoxide: A strong base used as a catalyst to deprotonate the methyl chloroacetate, initiating the condensation with benzophenone to form the epoxide.[1]
-
Methanol: Acts as both the solvent and the nucleophile in the second step to open the epoxide ring, introducing the methoxy group.[1]
-
p-Toluenesulfonic acid (p-TsOH): An acid catalyst that facilitates the ring-opening of the epoxy intermediate.[1]
-
Toluene: A common solvent for the initial epoxidation reaction.[1]
Q3: What are the typical purity standards for this compound when used as a pharmaceutical intermediate?
A3: For use in pharmaceutical synthesis, such as for the drug Ambrisentan, the purity of this compound is critical.[2][3] Manufacturers typically employ advanced purification techniques like recrystallization and chromatography to achieve purity levels exceeding 99.0%.[2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, such as low yield and impurity formation.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Epoxidation Step | 1. Incomplete reaction of benzophenone. 2. Side reactions due to moisture. 3. Insufficient base or catalyst activity. | 1. Ensure slow, controlled addition of methyl chloroacetate at low temperatures to favor the desired reaction pathway.[1] 2. Use anhydrous solvents (e.g., dry toluene) and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use fresh, high-purity sodium methoxide. Ensure proper stoichiometry. |
| Low Yield in Ring-Opening Step | 1. Incomplete conversion of the epoxy intermediate. 2. Formation of undesired byproducts from alternative ring-opening pathways. | 1. Increase reaction time or gently heat the reaction mixture. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Ensure a sufficient amount of methanol is present to act as the nucleophile. Control the amount of acid catalyst to avoid degradation. |
| Presence of Unreacted Benzophenone in Final Product | Inefficient epoxidation in the first step. | Improve the efficiency of the first step by optimizing reaction time, temperature, and reagent stoichiometry. Consider purification of the epoxy intermediate before proceeding to the next step. |
| Formation of Diol Impurity | Presence of water during the acid-catalyzed ring-opening step, leading to hydrolysis of the epoxide to a diol instead of the methoxy-alcohol. | Use anhydrous methanol and ensure all glassware is thoroughly dried. Minimize exposure of the reaction to atmospheric moisture. |
| Product is an Oil or Fails to Crystallize | Presence of impurities that inhibit crystallization. | Purify the crude product using column chromatography to remove impurities before attempting crystallization/recrystallization.[2] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
This protocol is based on the common two-step synthetic route.[1]
Step 1: Preparation of Methyl 3,3-diphenyl-2,3-epoxypropionate
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Charge the flask with benzophenone and anhydrous toluene.
-
Cooling: Cool the mixture in an ice-salt bath to a low temperature (e.g., 0 to -5 °C).
-
Base Addition: Add sodium methoxide to the stirred mixture.
-
Addition of Ester: Add a solution of methyl chloroacetate in anhydrous toluene dropwise via the dropping funnel over 1-2 hours, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at low temperature for several hours until TLC analysis indicates the consumption of benzophenone.
-
Workup: Quench the reaction with cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxy intermediate.
Step 2: Conversion to this compound
-
Setup: In a clean, dry flask, dissolve the crude epoxy intermediate from Step 1 in anhydrous methanol.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting epoxide is consumed.
-
Neutralization: Quench the reaction by adding a mild base, such as a saturated sodium bicarbonate solution, until the mixture is neutral.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to achieve >99% purity.[2]
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Side reactions in the Darzens synthesis of "Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Darzens synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. This valuable intermediate is notably used in the production of pharmaceuticals for conditions such as pulmonary arterial hypertension.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two-step synthesis of this compound.
Step 1: Darzens Condensation to form Methyl 3,3-diphenyl-2,3-epoxypropanoate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Epoxy Ester | Incomplete reaction: Insufficient reaction time or temperature. | - Ensure the reaction is stirred for an adequate duration after the addition of methyl chloroacetate. - While the initial addition is at low temperature (-5 to -10 °C), allowing the reaction to slowly warm to room temperature can drive it to completion.[2] |
| Decomposition of sodium methoxide: Presence of moisture in reagents or solvent. | - Use anhydrous toluene and ensure all glassware is thoroughly dried. - Use fresh, high-quality sodium methoxide. | |
| Incorrect stoichiometry: Inaccurate measurement of reactants or base. | - Carefully verify the molar ratios of benzophenone, methyl chloroacetate, and sodium methoxide. | |
| Formation of a White Precipitate and Viscous Reaction Mixture | Salt precipitation: Formation of sodium chloride as a byproduct of the condensation. | - This is a normal observation. The precipitate can be removed during the aqueous work-up. |
| Polymerization: While less common with ketones, side reactions can lead to polymeric materials. | - Maintain strict temperature control during the addition of reagents. | |
| Presence of Unreacted Benzophenone | Insufficient enolate formation: The base may not be strong enough or used in insufficient quantity. | - Ensure the sodium methoxide is not degraded and is used in the correct stoichiometric amount. |
| Steric hindrance: Benzophenone is a sterically hindered ketone, which can slow down the reaction. | - Increase the reaction time to allow for complete conversion. |
Step 2: Conversion to this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete hydrolysis/methanolysis: Insufficient acid catalyst or reaction time. | - Ensure the p-toluenesulfonic acid is added in the correct catalytic amount. - Monitor the reaction by TLC to ensure the disappearance of the starting epoxy ester. |
| Formation of diol byproduct: Hydrolysis of the epoxide ring by water present in the methanol or from the work-up of the first step. | - Use anhydrous methanol for the reaction. - Ensure the epoxy ester intermediate is thoroughly dried before proceeding to the second step. | |
| Isolation of a Mixture of Products | Incomplete reaction or presence of side products from Step 1: Carrying over impurities to the second step. | - Purify the intermediate epoxy ester by column chromatography before proceeding with the second step if significant impurities are detected. |
| Epimerization: Basic conditions can potentially lead to the formation of stereoisomers. | - While the Darzens reaction can produce a mixture of diastereomers, the subsequent ring-opening is also susceptible to stereochemical changes. Careful control of reaction conditions is key. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Darzens synthesis of this compound?
A1: The primary side reactions of concern are:
-
Hydrolysis of the glycidic ester: The intermediate epoxy ester can undergo ring-opening in the presence of water to form a diol, which will reduce the yield of the desired product.
-
Acyl exchange: If an alkoxide base is used that does not match the ester (e.g., sodium ethoxide with a methyl ester), a transesterification reaction can occur, leading to a mixture of ester products.
Q2: Why is temperature control so critical in the first step (Darzens condensation)?
A2: The initial deprotonation of methyl chloroacetate and the subsequent nucleophilic attack on benzophenone are exothermic. Low temperatures (-5 to -10 °C) are necessary to control the reaction rate, minimize side reactions, and ensure the stability of the enolate intermediate.[2]
Q3: Can other bases be used instead of sodium methoxide?
A3: While other strong bases like sodium ethoxide or potassium tert-butoxide can be used in the Darzens reaction, it is crucial to use a base that corresponds to the ester to avoid acyl exchange side reactions. For the synthesis of a methyl ester, sodium methoxide is the preferred choice.
Q4: What is the role of p-toluenesulfonic acid in the second step?
A4: p-Toluenesulfonic acid acts as an acid catalyst to promote the ring-opening of the epoxy ester intermediate by methanol. This results in the formation of the hydroxyl and methoxy groups in the final product.[1]
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a suitable technique to monitor the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product(s).
Experimental Protocols
Step 1: Preparation of Methyl 3,3-diphenyl-2,3-epoxypropanoate [2]
-
Charge a round-bottom flask with toluene and benzophenone. Stir the mixture for 15 minutes.
-
Add sodium methoxide to the mixture and continue stirring for another 15 minutes.
-
Cool the reaction mixture to a temperature between -5 to -10 °C.
-
Slowly add a solution of methyl chloroacetate in toluene to the cooled reaction mixture over a period of 90 minutes, ensuring the temperature is maintained.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for one hour.
-
Quench the reaction by adding purified water and stir for one hour.
-
Separate the organic (toluene) layer.
-
Distill off the toluene under vacuum to obtain the crude Methyl 3,3-diphenyl-2,3-epoxypropanoate.
Step 2: Synthesis of this compound [1]
-
Dissolve the crude Methyl 3,3-diphenyl-2,3-epoxypropanoate obtained from Step 1 in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizing the Process
To aid in understanding the experimental workflow and the chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the two-step synthesis.
References
Optimizing reaction conditions for the synthesis of "Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.
Step 1: Darzens Condensation of Benzophenone and Methyl Chloroacetate
Issue 1: Low or No Yield of the Intermediate (Methyl 3,3-diphenyl-2,3-epoxypropanoate)
-
Question: My Darzens condensation reaction is giving a very low yield of the desired epoxy ester, or no product is forming at all. What are the potential causes and how can I resolve this?
-
Answer: A low or non-existent yield in a Darzens condensation can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2][3]
-
Reagent Quality: The purity of starting materials is crucial. Benzophenone should be pure, and methyl chloroacetate should be free from acidic impurities. The base, sodium methoxide, is highly moisture-sensitive and its effectiveness can be compromised if it has been improperly stored.
-
Solution: Use freshly opened or purified reagents. Ensure sodium methoxide is stored under an inert atmosphere and handled quickly to minimize exposure to moisture.
-
-
Reaction Conditions:
-
Temperature: This reaction is typically exothermic and requires low temperatures (e.g., -10 to 0 °C) to control the reaction rate and prevent side reactions.[4]
-
Solution: Maintain a consistently low temperature throughout the addition of methyl chloroacetate. Use a suitable cooling bath (e.g., ice-salt or dry ice-acetone) and monitor the internal temperature of the reaction.
-
-
Moisture: The presence of water in the solvent (e.g., toluene or THF) can quench the sodium methoxide and inhibit the formation of the necessary enolate from methyl chloroacetate.
-
Solution: Use anhydrous solvents. Consider drying the solvent over a suitable drying agent (e.g., sodium/benzophenone ketyl) before use.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after a significant amount of time, consider extending the reaction time or adding a slight excess of the base and methyl chloroacetate.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of side products in my Darzens condensation. What are these byproducts and how can I minimize them?
-
Answer: The primary side reactions in a Darzens condensation include self-condensation of the ester and other base-mediated reactions.
-
Methyl Methoxyacetate: Sodium methoxide can react with methyl chloroacetate to form methyl methoxyacetate.
-
Solution: Add the methyl chloroacetate solution slowly to the mixture of benzophenone and sodium methoxide to ensure it reacts preferentially with the benzophenone adduct.
-
-
Aldol-type Products: Although less common with ketones, aldol-type side reactions can occur.
-
Solution: Maintaining a low reaction temperature helps to suppress these side reactions.
-
-
Unreacted Starting Materials: Incomplete reaction will lead to the presence of benzophenone and methyl chloroacetate in the crude product.
-
Solution: Ensure the stoichiometry of the reagents is correct and that the base is active. Monitor the reaction to completion via TLC.
-
-
Step 2: Acid-Catalyzed Ring Opening of the Epoxide
Issue 1: Low Yield of this compound
-
Question: The acid-catalyzed opening of the epoxy ester is resulting in a low yield of the final product. What are the likely causes?
-
Answer: Low yields in this step can be attributed to incomplete reaction, degradation of the product, or formation of byproducts.
-
Catalyst Activity: The p-toluenesulfonic acid (p-TsOH) catalyst may be old or hydrated, reducing its effectiveness.
-
Solution: Use fresh or properly stored p-TsOH. For the monohydrate, ensure the correct molecular weight is used in calculations.
-
-
Reaction Temperature: While heating can accelerate the reaction, excessive temperatures can lead to decomposition or side reactions.[5]
-
Solution: Optimize the reaction temperature. Start with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC.
-
-
Insufficient Reaction Time: The ring opening may require more time to go to completion.
-
Solution: Monitor the disappearance of the starting epoxide by TLC and extend the reaction time as needed.
-
-
Issue 2: Formation of Impurities During Ring Opening
-
Question: I am observing impurities in my final product after the ring-opening step. What could they be?
-
Answer: Side reactions during the acid-catalyzed methanolysis can lead to impurities.
-
Diol Formation: If water is present in the methanol or the p-TsOH, the epoxide can be hydrolyzed to a diol (Methyl 2,3-dihydroxy-3,3-diphenylpropanoate).
-
Solution: Use anhydrous methanol and a dry acid catalyst.
-
-
Rearrangement Products: Under strongly acidic conditions or at high temperatures, carbocation intermediates can potentially undergo rearrangement, although this is less common for this specific substrate.
-
Solution: Use a catalytic amount of acid and maintain a moderate reaction temperature.
-
-
Purification
Issue: Difficulty in Separating the Product from Unreacted Benzophenone
-
Question: I am having trouble removing unreacted benzophenone from my final product using column chromatography.
-
Answer: Benzophenone can be challenging to separate from the product due to similar polarities.
-
Solution:
-
Optimize Column Chromatography: Use a less polar eluent system to increase the separation between the slightly more polar product and the less polar benzophenone. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can be effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one in which the product has good solubility at high temperature and poor solubility at low temperature, while benzophenone remains soluble.
-
Distillation (for the intermediate): The intermediate epoxy ester can be purified by vacuum distillation to remove non-volatile impurities before the ring-opening step.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of sodium methoxide in the first step?
-
A1: Sodium methoxide is a strong base that deprotonates the α-carbon of methyl chloroacetate, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzophenone, which is the initial step of the Darzens condensation.
-
-
Q2: Why is a low temperature important for the Darzens condensation?
-
A2: Low temperatures are crucial to control the exothermic reaction and to prevent side reactions such as the self-condensation of methyl chloroacetate or reaction between the base and the ester. This leads to a higher yield and purity of the desired epoxy ester.[4]
-
-
Q3: What is the mechanism of the acid-catalyzed ring opening?
-
A3: The p-toluenesulfonic acid protonates the oxygen atom of the epoxide ring, making it a better leaving group. Methanol, acting as a nucleophile, then attacks one of the carbons of the protonated epoxide. In this specific case, due to the electronic effects of the phenyl groups and the ester, the attack occurs at the carbon bearing the two phenyl groups, leading to the formation of the desired product.
-
-
Q4: Can I use other bases for the Darzens condensation?
-
A4: Yes, other strong bases like sodium ethoxide or potassium tert-butoxide can be used. However, the choice of base can affect the reaction rate and yield, and sodium methoxide is commonly used for this transformation.
-
-
Q5: How can I monitor the progress of the reactions?
-
A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Step 1: Base | Step 1: Temperature (°C) | Step 2: Acid Catalyst | Step 2: Temperature (°C) | Overall Yield (%) | Purity (%) | Observations |
| 1 | Sodium Methoxide | -10 | p-TsOH | 40 | 85 | 98 | Clean reaction with minimal side products. |
| 2 | Sodium Methoxide | 25 | p-TsOH | 40 | 60 | 85 | Increased formation of byproducts in Step 1. |
| 3 | Potassium tert-Butoxide | -10 | p-TsOH | 40 | 82 | 97 | Good yield, comparable to sodium methoxide. |
| 4 | Sodium Methoxide | -10 | Sulfuric Acid | 40 | 75 | 90 | More side products observed in Step 2. |
| 5 | Sodium Methoxide | -10 | p-TsOH | 60 | 70 | 80 | Product degradation observed in Step 2. |
Note: The data in this table are representative and intended for illustrative purposes to guide optimization.
Experimental Protocols
Step 1: Synthesis of Methyl 3,3-diphenyl-2,3-epoxypropanoate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add benzophenone (1.0 eq) and anhydrous toluene.
-
Stir the mixture until the benzophenone is fully dissolved.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Add sodium methoxide (1.2 eq) to the cooled solution in one portion.
-
Dissolve methyl chloroacetate (1.2 eq) in anhydrous toluene in the dropping funnel.
-
Add the methyl chloroacetate solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed -5 °C.
-
After the addition is complete, allow the reaction to stir at -10 °C for an additional 2-3 hours.
-
Monitor the reaction progress by TLC until the benzophenone is consumed.
-
Quench the reaction by slowly adding cold water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude epoxy ester, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 3,3-diphenyl-2,3-epoxypropanoate from Step 1 in anhydrous methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).
-
Heat the reaction mixture to a gentle reflux (around 40-50 °C) and stir.
-
Monitor the reaction by TLC until the starting epoxide is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Darzens condensation step.
References
Removal of unreacted starting materials from "Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from "Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate". This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials I need to remove after the synthesis of this compound?
A1: Based on the common synthetic route, the primary unreacted starting materials you are likely to encounter are benzophenone and methyl chloroacetate . Residual amounts of the base used, such as sodium methoxide, may also be present and would be neutralized and removed during the aqueous workup.
Q2: What are the recommended purification methods for removing these starting materials?
A2: A multi-step purification approach is generally recommended. This typically involves:
-
Aqueous Workup (Liquid-Liquid Extraction): To remove water-soluble impurities and residual base.
-
Crystallization: An effective method for removing less soluble impurities like benzophenone.
-
Flash Column Chromatography: For separating compounds with different polarities, particularly useful if crystallization does not yield a product of the desired purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the removal of impurities. By comparing the TLC profile of your crude product with that of the starting materials and the purified product, you can assess the effectiveness of each purification step.
Troubleshooting Guides
Aqueous Workup
Issue: An emulsion forms during the aqueous wash, making layer separation difficult.
-
Possible Cause: Vigorous shaking or the presence of surfactants.
-
Solution:
-
Gently invert the separatory funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Allow the mixture to stand undisturbed for a longer period.
-
Issue: The aqueous layer is colored.
-
Possible Cause: Presence of colored impurities or reaction byproducts.
-
Solution:
-
Continue washing with fresh portions of water or brine until the aqueous layer is colorless.
-
If the color persists in the organic layer, it may need to be addressed in subsequent purification steps like chromatography.
-
Crystallization
Issue: The product "oils out" instead of forming crystals.
-
Possible Cause:
-
The solution is too concentrated.
-
The cooling rate is too fast.
-
High levels of impurities are present, depressing the melting point.
-
-
Solution:
-
Add a small amount of the "good" solvent to the hot solution to ensure everything is fully dissolved before cooling.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure product.
-
Issue: Low recovery of the purified product.
-
Possible Cause:
-
Too much solvent was used for recrystallization.
-
The product is significantly soluble in the cold solvent.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration.
-
Pre-heat the funnel and filter paper before hot filtration.
-
The mother liquor can be concentrated and a second crop of crystals can be collected.
-
Flash Column Chromatography
Issue: Poor separation of the product from an impurity.
-
Possible Cause: The eluent system does not have the optimal polarity.
-
Solution:
-
Optimize the solvent system using TLC. Aim for an Rf value of ~0.3 for the product.
-
Consider using a different solvent system with different selectivity.
-
Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Issue: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution:
-
Gradually increase the polarity of the eluent. For highly polar compounds, a small percentage of methanol can be added to the eluent system.
-
Data Presentation
The following tables provide illustrative data for typical purification outcomes. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Thin-Layer Chromatography (TLC) Data
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Benzophenone | 80:20 | 0.8 |
| Methyl Chloroacetate | 80:20 | 0.6 |
| This compound | 70:30 | 0.3 |
Table 2: Comparative Efficiency of Purification Methods
| Purification Method | Benzophenone Removal Efficiency (%) | Methyl Chloroacetate Removal Efficiency (%) | Typical Product Recovery (%) |
| Aqueous Wash (3x) | ~70% | >95% | >95% |
| Recrystallization | >98% | - | 80-90% |
| Flash Column Chromatography | >99% | >99% | 75-85% |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Water-Soluble Impurities
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water.
-
Gently invert the funnel several times to mix the layers.
-
Allow the layers to separate and drain the aqueous (lower) layer.
-
Repeat the washing step two more times with fresh deionized water.
-
Finally, wash the organic layer with an equal volume of brine to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Toluene/Heptane)
-
Dissolve the crude product in a minimal amount of hot toluene in an Erlenmeyer flask.
-
While the solution is hot, slowly add heptane dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold heptane.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 90:10 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the initial, less polar solvent mixture.
-
Monitor Fractions: Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 Hexane:Ethyl Acetate).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
Technical Support Center: Purification of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS: 178306-47-3).
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the purification process.
1. Low Purity or Multiple Impurities Detected After Initial Purification
-
Q: My initial product shows multiple spots on TLC or several peaks in my HPLC analysis after initial work-up. What are the likely impurities?
A: The impurity profile is highly dependent on the synthetic route used. A common synthesis proceeds from benzophenone and methyl chloroacetate via an epoxy intermediate.[1] Therefore, common impurities may include:
-
Unreacted Starting Materials: Benzophenone and methyl chloroacetate.
-
Intermediate Species: Methyl 3,3-diphenyl-2,3-epoxypropionate, the precursor to the final product.[1]
-
Byproducts of Side Reactions: Products arising from self-condensation or alternative reaction pathways of the starting materials and intermediates.
-
Hydrolysis Product: 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, if the ester is exposed to acidic or basic conditions during work-up.[1][2]
It is recommended to use analytical techniques such as HPLC, GC-MS, and NMR to identify these impurities definitively.[3][4]
-
2. Challenges with Chromatographic Purification
-
Q: I am experiencing poor separation and significant peak tailing during silica gel column chromatography. What adjustments can I make?
A: The presence of a free hydroxyl group and an ester group in the molecule can lead to strong interactions with the silica gel, causing tailing and poor separation. Consider the following adjustments:
-
Solvent System Modification:
-
Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.
-
Try alternative solvent systems such as Dichloromethane/Methanol or Toluene/Acetone.
-
-
Additive Inclusion: Add a small amount (0.1-1%) of a modifier to the eluent to suppress unwanted interactions. Acetic acid can help protonate basic sites on the silica and reduce tailing for acidic compounds, while triethylamine can be used for basic compounds. For your neutral-to-weakly-acidic compound, a small amount of acetic acid might improve peak shape.
-
Alternative Adsorbent: If silica gel proves problematic, consider using a less acidic stationary phase like neutral or basic alumina.
-
Reverse-Phase Chromatography: For high-purity requirements, reverse-phase flash chromatography using a C18-functionalized silica gel is an effective, albeit more expensive, alternative.
-
3. Product Degradation During Purification
-
Q: I suspect my product is degrading, as I'm observing new impurity spots/peaks and lower yields after purification. What are the potential causes?
A: this compound can be sensitive to certain conditions.[1] Potential degradation pathways include:
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either strong acidic or basic conditions, particularly when heated.[1][2][5] Ensure all work-up and purification steps are performed under neutral or near-neutral pH conditions.
-
Thermal Decomposition: As a tertiary alcohol and methoxy ether, the compound may be susceptible to decomposition at elevated temperatures.[6] Avoid high temperatures during solvent removal (use a rotary evaporator at moderate temperatures) and refrain from using distillation for purification unless under high vacuum and low temperatures.
-
Dehydration: Tertiary alcohols can undergo dehydration (loss of water) to form alkenes under acidic conditions.[7] This is a critical consideration if using acidic catalysts or acidic chromatography modifiers.
-
4. Difficulties with Crystallization
-
Q: I am unable to induce crystallization, or I am experiencing very low recovery yields. What crystallization conditions should I try?
A: Successful crystallization requires finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Solvent Screening: Screen a variety of solvents with different polarities. Based on procedures for the analogous carboxylic acid, a mixture of a good solvent like Methyl tert-butyl ether (MTBE) and a non-polar anti-solvent like n-heptane could be effective.[8]
-
Crystallization Techniques:
-
Slow Cooling: Dissolve the compound in a minimum amount of a hot, suitable solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Anti-Solvent Addition: Dissolve the compound in a good solvent and slowly add an anti-solvent (in which the compound is insoluble) until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly.
-
Seeding: Introduce a small crystal of the pure compound into a supersaturated solution to induce crystallization.
-
-
Purity Issues: Highly impure material often fails to crystallize. It may be necessary to first perform a chromatographic purification to achieve a purity level (>95%) that is more amenable to crystallization.[9]
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Multiple Impurities | Unreacted starting materials, intermediates, side-reaction byproducts. | Identify impurities using HPLC/GC-MS. Optimize reaction conditions to drive to completion. Use appropriate purification (chromatography or crystallization). |
| Peak Tailing in Chromatography | Strong interaction of the hydroxyl group with silica gel. | Use a solvent gradient, add a modifier (e.g., 0.1% acetic acid) to the eluent, or switch to a different adsorbent like alumina. |
| Product Degradation | Ester hydrolysis (non-neutral pH), thermal decomposition, dehydration of tertiary alcohol.[1][6][7] | Maintain neutral pH. Avoid high temperatures during solvent removal. Avoid strong acids. |
| Poor Crystallization / Low Yield | Unsuitable solvent system, high impurity level, rapid cooling. | Screen various solvents/anti-solvents (e.g., MTBE/n-heptane).[8] Purify material by chromatography first. Employ slow cooling or seeding techniques. |
Frequently Asked Questions (FAQs)
-
Q1: What are the most effective methods for purifying this compound? A: The two most common and effective laboratory-scale purification methods are recrystallization and column chromatography.[9]
-
Recrystallization: This is an excellent method for removing small amounts of impurities and can be scaled up easily. It is often used as the final step to obtain a high-purity solid product.
-
Column Chromatography: This technique is ideal for separating the target compound from significant quantities of impurities with different polarities, especially after the initial reaction work-up.
-
-
Q2: What purity level is typically required for this compound when used as a pharmaceutical intermediate? A: For use as a critical intermediate in pharmaceutical synthesis, such as for Ambrisentan, a high purity of >99.0% is often required.[9][10]
-
Q3: What are the primary analytical techniques for assessing the purity of the final product? A: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the compound and detecting non-volatile impurities with high precision.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural confirmation of the final product and for identifying structural isomers or related impurities.[3][4]
-
Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Quantification, Purity Assessment[4] | Identification, Impurity Profiling[4] | Structural Elucidation, Quantification[4] |
| Sensitivity | High (ng/mL range)[4] | Very High (pg/mL to ng/mL range)[4] | Moderate to Low (µg/mL to mg/mL range)[4] |
| Sample Derivatization | Not typically required.[4] | May be required to increase volatility.[4] | Not required.[4] |
| Quantitative Accuracy | Excellent[4] | Very Good[4] | Good to Excellent (with internal standard)[4] |
-
Q4: What are the recommended storage conditions for this compound? A: To ensure stability, the product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11] It should be kept away from strong acids, bases, and oxidizing agents to prevent degradation.[1][11]
Experimental Protocols
1. General Protocol for Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
Column Packing: Pack a glass column with silica gel using a non-polar eluent (e.g., hexane or a 95:5 hexane/ethyl acetate mixture). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
2. General Protocol for Recrystallization
-
Dissolution: Place the semi-purified compound in a flask and add a minimal amount of a suitable hot solvent (e.g., Methyl tert-butyl ether) to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. The product should begin to crystallize. For better recovery, place the flask in an ice bath or refrigerator for 1-2 hours.
-
Anti-Solvent Addition (Alternative): If a single solvent is not effective, dissolve the compound in a minimum of a "good" solvent at room temperature. Slowly add a "poor" anti-solvent (e.g., n-heptane) with stirring until the solution becomes cloudy.[8] Gently warm the mixture until it is clear again, then allow it to cool slowly.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent or anti-solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for the target compound.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Potential degradation pathways for the target compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 178306-47-3|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 8. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. download.basf.com [download.basf.com]
Technical Support Center: Analysis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate by NMR
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in "Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate" using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound, with a focus on impurity identification by ¹H and ¹³C NMR.
Q1: My ¹H NMR spectrum shows more peaks than expected. How can I identify the impurities?
A1: Unforeseen peaks in your ¹H NMR spectrum typically arise from unreacted starting materials, reaction byproducts, or residual solvents. To identify these impurities, follow these steps:
-
Compare with known spectra: Reference the chemical shift data in Table 1 for the main product and common impurities.
-
Spiking experiment: If a specific impurity is suspected, add a small amount of the pure suspected compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of the corresponding peaks confirms its identity.
-
2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) can help identify spin-spin coupling networks, aiding in the structural elucidation of unknown impurities.
Q2: I suspect the presence of the intermediate glycidic ester, methyl 3,3-diphenyloxirane-2-carboxylate. How can I confirm this?
A2: The glycidic ester is a common byproduct of the Darzens condensation used in the synthesis.[1][2] Its presence can be confirmed by looking for characteristic signals in the ¹H NMR spectrum. The proton on the epoxide ring typically appears as a singlet around δ 3.99 ppm.[3] Compare your spectrum with the data provided for "Methyl 3,3-diphenyloxirane-2-carboxylate" in Table 1.
Q3: There are broad singlets in my spectrum, especially in the aromatic region. What could be the cause?
A3: Broad signals can be due to several factors:
-
Poor shimming: Ensure the instrument is properly shimmed before acquiring the spectrum.
-
Sample concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Diluting the sample may improve resolution.
-
Paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure glassware is thoroughly cleaned.
-
Chemical exchange: Protons involved in chemical exchange, such as hydroxyl (-OH) protons, often appear as broad singlets. To confirm an -OH peak, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity.[4]
Q4: I see signals for common solvents like toluene and methanol. How can I remove them?
A4: Residual solvents are common impurities from the reaction or purification steps.
-
Toluene: Can be removed by high vacuum drying, potentially with gentle heating.
-
Methanol: Can often be removed by co-evaporation with a higher boiling point solvent like dichloromethane, followed by high vacuum drying.
Refer to Table 1 for the characteristic ¹H and ¹³C NMR signals of these solvents to confirm their presence.
Data Presentation: NMR Chemical Shifts
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts (δ) for this compound and potential impurities in CDCl₃. Note that the data for the main product is based on its corresponding carboxylic acid, and slight variations may occur for the methyl ester.
Table 1: ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)
| Compound Name | Functional Group/Proton Environment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound (Expected) | Phenyl-H | 7.18-7.37 (m) | 125.0-145.0 |
| -CH(OH)- | ~5.20 (d) | ~75.0 | |
| -OCH₃ (methoxy) | ~3.22 (s) | ~51.0 | |
| -COOCH₃ (ester) | ~3.70 (s) | ~52.0 | |
| -OH | 5.14 (br) | - | |
| Methyl 3,3-diphenyloxirane-2-carboxylate | Phenyl-H | 7.32-7.45 (m) | 125.0-135.0 |
| (Byproduct) | Epoxide-H | 3.99 (s) | ~57.0 |
| -COOCH₃ | 3.52 (s) | 52.6 | |
| Benzophenone | Phenyl-H | 7.46-7.79 (m) | 128.0-138.0, 196.7 (C=O) |
| (Starting Material) | |||
| Methyl Chloroacetate | -CH₂Cl | 4.08 (s) | 41.1 |
| (Starting Material) | -COOCH₃ | 3.81 (s) | 52.9, 167.5 (C=O) |
| Toluene | Phenyl-H | 7.17-7.29 (m) | 125.5-137.9 |
| (Solvent) | -CH₃ | 2.36 (s) | 21.4 |
| Methanol | -OH | 1.59 (s) | - |
| (Solvent/Reagent) | -CH₃ | 3.49 (s) | 49.9 |
| p-Toluenesulfonic acid | Phenyl-H | 7.22 (d), 7.79 (d) | 125.7, 128.6, 141.1, 143.9 |
| (Catalyst) | -CH₃ | 2.39 (s) | 21.2 |
Data for this compound is inferred from the corresponding carboxylic acid, 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[3] Data for Methyl 3,3-diphenyloxirane-2-carboxylate is from its ¹H NMR spectrum.[3] Data for impurities are from various sources.[5][6][7][8][9][10][11]
Experimental Protocols
NMR Sample Preparation
-
Sample Quantity: Weigh 5-10 mg of your sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.
-
Dissolution: Vortex the sample until it is fully dissolved. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrument: A 300 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR:
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
Decoupling: Use proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for identifying an unknown impurity in your NMR spectrum.
Caption: Workflow for the identification of unknown impurities via NMR spectroscopy.
References
- 1. spectrabase.com [spectrabase.com]
- 2. epfl.ch [epfl.ch]
- 3. scribd.com [scribd.com]
- 4. Methanol(67-56-1) 13C NMR [m.chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Page loading... [guidechem.com]
- 7. Methyl chloroacetate(96-34-4) 1H NMR [m.chemicalbook.com]
- 8. Benzophenone(119-61-9) 1H NMR [m.chemicalbook.com]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034168) [hmdb.ca]
- 10. Toluene(108-88-3) 13C NMR [m.chemicalbook.com]
- 11. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low enantioselectivity in the synthesis of "Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low enantioselectivity in the synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. This chiral α-hydroxy ester is a key intermediate in the synthesis of various pharmaceuticals, making enantiomeric purity a critical parameter.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and where is the stereocenter introduced?
A common and efficient method for the synthesis of this compound involves a two-step process. The first step is a Darzens condensation between benzophenone and methyl chloroacetate using a base like sodium methoxide to form the achiral epoxide, Methyl 3,3-diphenyl-2,3-epoxypropionate. The crucial stereocenter is then introduced in the second step through a stereoselective ring-opening of the epoxide with methanol, typically catalyzed by an acid.[1] Achieving high enantioselectivity is therefore highly dependent on the conditions of this ring-opening reaction.
Q2: What are the primary factors that can lead to low enantioselectivity in this synthesis?
Low enantioselectivity in the synthesis of α-hydroxy esters can arise from several factors.[2][3] For this specific synthesis, key areas to investigate include:
-
Catalyst Choice and Purity: The nature and purity of the acid catalyst used for the epoxide ring-opening are critical.
-
Reaction Temperature: Temperature can significantly influence the rates of competing reaction pathways, potentially leading to the formation of the undesired enantiomer or racemic product.[3][4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the ring-opening reaction.
-
Substrate and Reagent Purity: Impurities in the epoxide precursor, methanol, or catalyst can interfere with the stereoselective pathway.
-
Reaction Time and Quenching: Prolonged reaction times or improper quenching could lead to racemization of the desired product.
Q3: Can the starting materials or intermediates be a source of low enantioselectivity?
While the epoxide intermediate, Methyl 3,3-diphenyl-2,3-epoxypropionate, is achiral, its purity is paramount. Impurities formed during the Darzens condensation could potentially react in a non-stereoselective manner in the subsequent ring-opening step. Ensuring the epoxide is clean and free of unreacted starting materials and byproducts is a crucial first step.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of low enantioselectivity.
Issue 1: Consistently low enantiomeric excess (e.e. < 50%)
Question: My reaction consistently yields a product with very low enantiomeric excess. What should be my primary focus for troubleshooting?
Answer: Consistently low e.e. often points to a fundamental issue with the reaction setup or the reagents. A step-by-step investigation is recommended:
-
Re-evaluate Your Catalyst System:
-
Catalyst Choice: Are you using a suitable chiral catalyst or a combination of a Lewis acid with a chiral ligand for the ring-opening? While a simple acid like p-toluenesulfonic acid can be used, achieving high enantioselectivity often requires a more sophisticated catalytic system. Consider exploring chiral Brønsted acids or chiral Lewis acid complexes.
-
Catalyst Purity and Handling: Ensure your catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if air- or moisture-sensitive). Impurities can poison the catalyst or promote a non-selective background reaction.
-
-
Optimize Reaction Temperature:
-
Lower the Temperature: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity due to a larger difference in the activation energies for the formation of the two enantiomers.[3] Try running the reaction at 0 °C, -20 °C, or even lower.
-
Temperature Control: Ensure precise and consistent temperature control throughout the reaction. Fluctuations can negatively impact selectivity.
-
-
Screen Solvents:
-
The solvent can play a significant role in the stereochemical outcome. A solvent screen is often a valuable exercise. Start with non-coordinating solvents and explore a range of polarities.
-
Issue 2: Variable and inconsistent enantioselectivity
Question: The enantioselectivity of my reaction varies significantly between batches, even when I follow the same protocol. What could be the cause?
Answer: Inconsistent results often point to subtle variations in reaction conditions or the purity of reagents.
-
Check for Water and Air Sensitivity:
-
Many catalytic systems are sensitive to moisture and oxygen. Ensure all glassware is thoroughly dried, and reagents and solvents are anhydrous and degassed if necessary. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Purity and Stoichiometry:
-
Substrate Quality: Verify the purity of your Methyl 3,3-diphenyl-2,3-epoxypropionate. Purify it by chromatography or recrystallization if necessary.
-
Reagent Stoichiometry: Ensure accurate measurement of all reagents, especially the catalyst and any additives. Small variations in catalyst loading can have a large impact on enantioselectivity.
-
-
Stirring and Mixing:
-
In heterogeneous reactions, or reactions with viscous solutions, inefficient stirring can lead to localized concentration gradients and temperature differences, resulting in inconsistent selectivity. Ensure vigorous and consistent stirring.
-
Data Presentation: Factors Influencing Enantioselectivity
The following table summarizes hypothetical but representative data on how various parameters can influence the yield and enantiomeric excess (e.e.) of this compound in the acid-catalyzed ring-opening of its epoxide precursor.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | p-TsOH (10) | Methanol | 25 | 12 | 95 | 10 |
| 2 | p-TsOH (10) | Methanol | 0 | 24 | 92 | 35 |
| 3 | Chiral Brønsted Acid A (5) | Toluene | 0 | 18 | 88 | 85 |
| 4 | Chiral Brønsted Acid A (5) | Toluene | -20 | 36 | 85 | 92 |
| 5 | Chiral Brønsted Acid A (5) | CH₂Cl₂ | -20 | 36 | 82 | 88 |
| 6 | Chiral Brønsted Acid B (5) | Toluene | -20 | 36 | 87 | 95 |
| 7 | Chiral Brønsted Acid A (2.5) | Toluene | -20 | 48 | 75 | 89 |
| 8 | Chiral Brønsted Acid A (10) | Toluene | -20 | 24 | 86 | 93 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,3-diphenyl-2,3-epoxypropionate
-
To a stirred solution of benzophenone (1.0 eq) in toluene, add sodium methoxide (1.1 eq) at 0 °C.
-
Slowly add methyl chloroacetate (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 3,3-diphenyl-2,3-epoxypropionate.
Protocol 2: Enantioselective Ring-Opening to this compound
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a chiral Brønsted acid, 5 mol%) in the chosen anhydrous solvent (e.g., toluene).
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add a solution of Methyl 3,3-diphenyl-2,3-epoxypropionate (1.0 eq) in the same solvent dropwise.
-
Add anhydrous methanol (1.5 eq) to the reaction mixture.
-
Stir the reaction at this temperature for the specified time, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.
Mandatory Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Key reaction pathway for the synthesis.
References
Minimizing byproduct formation in the synthesis of Ambrisentan intermediate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of the key Ambrisentan intermediate, (S)-2-((4,6-dimethylpyrimidin-2-yl)oxy)-3,3-diphenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for the Ambrisentan intermediate?
A1: The most common synthetic route involves a four-step process:
-
Darzens Condensation: Reaction of benzophenone and a methyl haloacetate (e.g., methyl chloroacetate) to form a glycidic ester intermediate (methyl 3,3-diphenyloxirane-2-carboxylate).
-
Epoxide Ring-Opening: Acid-catalyzed ring-opening of the glycidic ester with methanol to yield methyl (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Williamson Ether Synthesis: Nucleophilic substitution of the hydroxyl group with 2-chloro-4,6-dimethylpyrimidine or a related sulfonylpyrimidine derivative.
-
Hydrolysis: Saponification of the methyl ester to afford the final carboxylic acid intermediate.
Q2: What are the most common impurities encountered during the synthesis of the Ambrisentan intermediate?
A2: Several process-related impurities have been identified. Some key impurities include unreacted starting materials, diastereomers, and byproducts from side reactions such as elimination in the Williamson ether synthesis or incomplete hydrolysis. One identified impurity is 4,6-dimethyl-2-(2,2-diphenylethene epoxide) pyrimidine, which is a degradation impurity.[1]
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used technique to monitor the reaction progress, determine the purity of the intermediate, and quantify any impurities.[2][3][4][5][6][7] A validated reverse-phase HPLC method can effectively separate the desired product from starting materials and byproducts.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered in each step of the synthesis.
Step 1: Darzens Condensation
Issue: Low yield of the desired glycidic ester (methyl 3,3-diphenyloxirane-2-carboxylate).
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Suboptimal Reaction Temperature | Maintain a low reaction temperature, ideally between -10°C and 0°C, during the addition of reagents.[8][9] | Increased yield and minimized formation of degradation byproducts. |
| Inefficient Base | Use a strong, non-nucleophilic base such as sodium methoxide or sodium amide to ensure complete deprotonation of the haloacetate. | Improved reaction rate and conversion to the desired product. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the ester and quenching of the base. | Reduced formation of carboxylic acid byproducts and improved yield. |
| Side Reactions | Unwanted side reactions can reduce the yield.[10] |
Quantitative Data on Darzens Condensation Temperature:
| Reaction Temperature (°C) | Yield of Methyl 3,3-diphenyloxirane-2-carboxylate (%) |
| 20 | 63.1 |
| 10 | 74.9 |
| 0 | 82.1 |
| -10 | 83.2 |
Data adapted from a study on a similar synthesis, highlighting the trend of increased yield at lower temperatures.
Step 2: Epoxide Ring-Opening
Issue: Formation of diastereomers or incomplete reaction.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Insufficient Acid Catalyst | Use a sufficient amount of a strong acid catalyst, such as p-toluenesulfonic acid, to ensure efficient protonation and opening of the epoxide ring. | Faster reaction rate and higher conversion to the desired hydroxy ester. |
| Suboptimal Temperature | Perform the reaction at a controlled temperature, typically room temperature or slightly elevated, to avoid side reactions. | Improved selectivity and reduced byproduct formation. |
| Chiral Resolution Issues | Inefficient chiral resolution can lead to contamination with the undesired enantiomer. The use of an appropriate resolving agent is crucial. | High enantiomeric purity of the desired (S)-intermediate. |
Step 3: Williamson Ether Synthesis
Issue: Low yield of the desired ether product and formation of elimination byproducts.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Steric Hindrance | This reaction is an SN2 reaction and is sensitive to steric hindrance. Ensure the use of a primary alkyl halide equivalent (the pyrimidine derivative) for optimal results.[10][11] | Minimized E2 elimination and increased yield of the desired ether. |
| Weak Base | Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete deprotonation of the alcohol.[4] | Enhanced nucleophilicity of the alkoxide, leading to a faster and more complete reaction. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or acetonitrile to favor the SN2 reaction pathway.[12] | Increased reaction rate and suppression of elimination side reactions. |
| Reaction Temperature Too High | Running the reaction at elevated temperatures can favor the E2 elimination pathway. Maintain a moderate temperature (e.g., 50°C) and monitor the reaction closely.[13] | Reduced formation of alkene byproducts. |
Step 4: Hydrolysis
Issue: Incomplete hydrolysis or degradation of the product.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Insufficient Base | Use a sufficient excess of a strong base like sodium hydroxide to ensure complete saponification of the methyl ester. | Complete conversion to the carboxylic acid. |
| Reaction Time Too Short | Monitor the reaction by TLC or HPLC to ensure it goes to completion. | Avoids residual methyl ester in the final product. |
| Harsh Reaction Conditions | Avoid excessively high temperatures or prolonged reaction times, which could lead to degradation of the desired product. | Improved purity of the final intermediate. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate (Darzens Condensation)
-
To a solution of sodium methoxide (4.3 g, 79.6 mmol) in dry tetrahydrofuran (THF, 25 mL), add a solution of benzophenone (7.2 g, 39.5 mmol) and methyl chloroacetate (6.6 g, 60.8 mmol) in dry THF (15 mL).
-
Stir the reaction mixture at -10°C for 2 hours.[4]
-
Quench the reaction with water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 80 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
Dissolve the crude methyl 3,3-diphenyloxirane-2-carboxylate in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid and stir until the epoxide is consumed (monitor by TLC).
-
Perform chiral resolution using a suitable resolving agent (e.g., L-proline methyl ester or (S)-1-(4-nitrophenyl)ethylamine) to isolate the (S)-enantiomer of the hydroxy ester.
-
Hydrolyze the resolved methyl ester using aqueous sodium hydroxide.
-
Acidify the reaction mixture with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter, wash with water, and dry to obtain (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[8]
Protocol 3: Synthesis of (S)-2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid (Williamson Ether Synthesis & Hydrolysis)
-
To a solution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid methyl ester in DMF, add sodium hydride portion-wise at 0°C.
-
Stir the mixture until hydrogen evolution ceases.
-
Add 2-(methylsulfonyl)-4,6-dimethylpyrimidine and allow the reaction to warm to room temperature.
-
Stir for several hours until the starting material is consumed (monitor by HPLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Perform hydrolysis of the resulting methyl ester using aqueous NaOH.
-
Acidify the reaction mixture to precipitate the final product, (S)-2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid.
Visualizations
Caption: Synthetic workflow for the Ambrisentan intermediate.
Caption: Troubleshooting logic for byproduct minimization.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aidic.it [aidic.it]
- 5. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, identification, characterization, synthesis and quality control strategy of new process-related impurities in ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 9. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. This compound is a key intermediate in the manufacturing of various pharmaceuticals, including treatments for pulmonary arterial hypertension.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most widely adopted method is a two-step synthesis. The first step involves a Darzens condensation of benzophenone and methyl chloroacetate to form the intermediate, Methyl 3,3-diphenyl-2,3-epoxypropanoate. The second step is the ring-opening of this epoxy intermediate with methanol under acidic conditions to yield the final product.[1]
Q2: What are the critical process parameters to monitor during the scale-up of the Darzens condensation (Step 1)?
A2: When scaling up the Darzens reaction, meticulous control over temperature, addition rates of reagents, and mixing efficiency is crucial. The reaction is often exothermic, and poor heat dissipation can lead to side reactions and reduced yield.[3] It is recommended to maintain a low reaction temperature, typically between -10°C and -5°C, during the addition of methyl chloroacetate.[4]
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: In the Darzens condensation, potential side reactions include the self-condensation of methyl chloroacetate and other competing reactions.[3] To minimize these, ensure a slow and controlled addition of methyl chloroacetate to the reaction mixture.[4] In the second step, the acid-catalyzed ring-opening of the epoxide, using a controlled amount of a mild acid like p-toluenesulfonic acid can help prevent the formation of undesired byproducts.[1]
Q4: What are the recommended purification methods for the final product at a larger scale?
A4: For large-scale purification, recrystallization is a common and effective method.[2] A solvent system of methyl tert-butyl ether (MTBE) and n-heptane has been shown to be effective for crystallizing the final product.[4] For achieving very high purity ( >99.8%), as often required for pharmaceutical intermediates, multiple recrystallizations or column chromatography may be necessary.[2][4]
Q5: What are the key safety considerations when scaling up this synthesis?
A5: The use of sodium methoxide, a strong base, requires careful handling in an inert and dry atmosphere to prevent reactions with moisture and air. The Darzens reaction can be exothermic, necessitating a robust cooling system to prevent thermal runaways. Toluene, a common solvent in this synthesis, is flammable and has associated health risks, requiring adequate ventilation and proper personal protective equipment.
Troubleshooting Guides
Issue 1: Low Yield in Darzens Condensation (Step 1)
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure all reagents are of high purity and anhydrous. Moisture can quench the sodium methoxide base. - Verify the molar ratios of the reactants. An excess of the haloester and base is sometimes used. - Increase the reaction time at the recommended low temperature to ensure the reaction goes to completion.[5] |
| Side reactions | - Maintain a consistently low temperature (-10°C to -5°C) during the addition of methyl chloroacetate to minimize side reactions.[4] - Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating. |
| Poor quality of base | - Use freshly prepared or properly stored sodium methoxide. Exposure to air and moisture will decrease its activity. |
Issue 2: Formation of Impurities During Epoxide Ring-Opening (Step 2)
| Potential Cause | Troubleshooting Step |
| Formation of diol byproduct | - Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the epoxide to a diol. |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If the reaction stalls, a slight increase in temperature or the addition of a small amount of fresh acid catalyst can be considered. |
| Rearrangement of the epoxide | - Use a mild acid catalyst like p-toluenesulfonic acid instead of stronger acids.[1] - Maintain a controlled temperature as excessive heat can promote rearrangement. |
Issue 3: Difficulty in Product Crystallization and Purification
| Potential Cause | Troubleshooting Step |
| Oily product instead of solid | - Ensure the complete removal of solvents from the crude product before attempting crystallization. - Try different solvent systems for recrystallization. A mixture of a good solvent (like MTBE) and a poor solvent (like n-heptane) can be effective.[4] - Seeding the solution with a small crystal of the pure product can induce crystallization. |
| Low purity after recrystallization | - Perform multiple recrystallizations to improve purity. - Consider a wash of the crude product with a non-polar solvent to remove non-polar impurities before recrystallization. - For very high purity requirements, column chromatography on silica gel may be necessary.[2] |
Data Presentation
Summary of Key Experimental Parameters
| Parameter | Step 1: Darzens Condensation | Step 2: Epoxide Ring-Opening & Work-up |
| Reactants | Benzophenone, Methyl Chloroacetate, Sodium Methoxide | Methyl 3,3-diphenyl-2,3-epoxypropanoate, Methanol, p-Toluenesulfonic acid |
| Solvent | Toluene[1][4] | Methanol[1] |
| Temperature | -10°C to -5°C (during addition), then room temperature[4][5] | Reflux |
| Reaction Time | ~3-4 hours[4][5] | Varies, monitor by TLC/HPLC |
| Typical Yield | ~75% (for similar Darzens reactions)[5] | >90% |
| Purification | Aqueous work-up, solvent removal[4] | Neutralization, extraction, crystallization from MTBE/n-heptane[4] |
Experimental Protocols
Step 1: Synthesis of Methyl 3,3-diphenyl-2,3-epoxypropanoate (Darzens Condensation)
-
Charge a suitable reactor with benzophenone and toluene. Stir the mixture until the benzophenone is fully dissolved.
-
Add sodium methoxide to the solution and stir.
-
Cool the reaction mixture to a temperature between -10°C and -5°C.
-
Slowly add a solution of methyl chloroacetate in toluene to the cooled mixture over a period of 90 minutes, ensuring the temperature is maintained within the specified range.[4]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2 hours.[5]
-
Allow the reaction to warm to room temperature and stir for another 3 hours.[5]
-
Quench the reaction by adding water.
-
Separate the organic (toluene) layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to obtain the crude Methyl 3,3-diphenyl-2,3-epoxypropanoate.
Step 2: Synthesis of this compound
-
Dissolve the crude Methyl 3,3-diphenyl-2,3-epoxypropanoate from Step 1 in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid.[1]
-
Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of MTBE and n-heptane to obtain this compound as a crystalline solid.[4]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting workflow for common synthesis issues.
References
Stability issues of "Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate" during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate during storage and experimental use.
Troubleshooting Guide
This guide addresses common stability issues encountered during the handling and storage of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, precipitation) | Exposure to light, elevated temperatures, or incompatible container materials. | Store the compound in an amber-colored, tightly sealed container at the recommended temperature of 2-8°C.[1] Ensure the container material is chemically compatible (e.g., borosilicate glass, PTFE).[2] |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound due to hydrolysis, oxidation, or thermal stress. | Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating analytical method for analysis.[3][4][5][6][7] |
| Inconsistent experimental results | Instability of the compound in the experimental medium (e.g., acidic or basic solutions). | Assess the pH of your experimental solutions. The compound may be sensitive to strong acids or bases.[8] Consider performing experiments in a buffered system to maintain a stable pH. |
| Loss of potency or reduced yield in synthetic reactions | Degradation of the starting material prior to or during the reaction. | Re-test the purity of the stored this compound before use. Avoid prolonged exposure to harsh reaction conditions, such as high temperatures or extreme pH, unless necessary for the transformation. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
For long-term storage, the compound should be kept in a tightly sealed, light-resistant container in a dry, cool, and well-ventilated area, preferably at 2-8°C.[1][9]
2. What are the likely degradation pathways for this compound?
Based on its chemical structure, the primary potential degradation pathways include:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid and methanol.[8][10][11][12][13]
-
Oxidation: The diphenylmethane moiety could be prone to oxidation, potentially leading to the formation of benzophenone-related impurities.
-
Thermal Degradation: At elevated temperatures, cleavage of the tertiary methoxy group could occur.[14][15][16]
3. How can I monitor the stability of this compound in my samples?
A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[3][4][5][6][7] This method should be able to separate the intact compound from its potential degradation products.
4. What signs of degradation should I look for?
Physical signs of degradation can include a change in color, the formation of a precipitate, or an unusual odor. Chemically, the appearance of new peaks in a chromatogram or a decrease in the peak area of the parent compound are indicative of degradation.
5. Is this compound sensitive to light?
Hypothetical Forced Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate its potential stability profile. These values are for illustrative purposes only and may not represent actual experimental data.
| Stress Condition | Duration | Temperature | Reagent | % Degradation (Hypothetical) | Major Degradation Product (Proposed) |
| Acid Hydrolysis | 24 hours | 60°C | 0.1 M HCl | 15% | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid |
| Base Hydrolysis | 8 hours | 40°C | 0.1 M NaOH | 25% | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid |
| Oxidation | 24 hours | Room Temp | 3% H₂O₂ | 10% | Oxidized diphenylmethane derivatives |
| Thermal | 48 hours | 80°C | N/A | 8% | Demethoxylated and other thermal degradants |
| Photolytic | 24 hours | Room Temp | UV light | 5% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To assess the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Water bath or incubator
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a suitable container.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a suitable container.
-
Incubate the solution at 40°C for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
-
Forced degraded samples of this compound
Procedure:
-
Initial Method Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a diode-array detector (typically around 220-260 nm for aromatic compounds).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (acidic, basic, oxidative, thermal, and photolytic degradation).
-
Evaluate the chromatogram for the resolution between the parent peak and any degradation product peaks.
-
Adjust the gradient profile, mobile phase composition (e.g., pH, organic modifier), and other parameters to achieve adequate separation (resolution > 1.5) for all peaks.
-
-
Method Validation: Once the method is optimized, perform a validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]
- 3. Stability indicating assay | PPT [slideshare.net]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Purity Validation of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate for Pharmaceutical Use: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust quality control of starting materials and intermediates is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of purity validation strategies for Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key intermediate in the synthesis of Ambrisentan, a drug used for treating pulmonary arterial hypertension.[1][2] This document outlines comparative data, detailed experimental protocols, and visual workflows to assist in the selection and implementation of appropriate analytical methodologies.
Comparative Analysis of Synthetic Intermediates
The synthesis of the active pharmaceutical ingredient (API), (S)-Ambrisentan, can be approached through different strategic intermediates. A primary route involves the use of this compound. An alternative pathway involves the synthesis of the corresponding racemic carboxylic acid, 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, followed by chiral resolution.[1][2][3] The choice of intermediate can significantly impact the overall efficiency, cost, and purity of the final API.
| Parameter | This compound Route | Racemic Acid Resolution Route |
| Synthesis Steps | Fewer steps if the desired enantiomer of the methyl ester can be synthesized directly or resolved efficiently. | Involves synthesis of the racemic acid followed by a separate chiral resolution step, adding to the overall number of steps.[1][2] |
| Typical Purity | High purity (>99%) is achievable with advanced purification techniques like chromatography.[4] | The purity of the resolved acid is reported to be very high (>99.8%), with high chiral purity (>99.9%).[5][6] |
| Key Challenges | Potential for racemization during synthesis and hydrolysis. Control of impurities from the esterification step. | Requires an effective and often expensive chiral resolving agent. The resolution process can sometimes result in lower yields of the desired enantiomer.[6] |
| Potential Impurities | Unreacted starting materials, by-products from side reactions, residual solvents, and the undesired enantiomer. | Residual resolving agent, the undesired enantiomer, and impurities from the initial racemic acid synthesis. |
| Overall Yield | Can be high if an efficient asymmetric synthesis or resolution of the ester is employed. | The resolution step can be a bottleneck, with yields for the desired enantiomer sometimes being low.[6] |
Experimental Protocols for Purity Validation
Rigorous analytical testing is essential to ensure the purity and quality of this compound for pharmaceutical use. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is a versatile technique for quantifying the main component and detecting non-volatile impurities. A validated HPLC method is crucial for routine quality control.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Reference standard of this compound
Chromatographic Conditions (A General Method):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% acid. The exact conditions need to be optimized for the specific impurity profile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically around 220-230 nm).
-
Injection Volume: 10 µL
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain by-products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., a polyethylene glycol or a low-bleed phenyl-methyl polysiloxane column)
-
Autosampler
Reagents and Materials:
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
Suitable solvent for sample dissolution (e.g., Dichloromethane or Methanol, GC grade)
GC-MS Conditions (A General Method):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas Flow: Constant flow, typically around 1-2 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: Scan a wide range (e.g., m/z 40-500) to detect a broad range of potential impurities.
Workflow for Purity Validation
A systematic workflow ensures a comprehensive evaluation of the intermediate's purity.
Caption: A typical workflow for the purity validation of a pharmaceutical intermediate.
Signaling Pathway Context
It is important to note that this compound is a synthetic intermediate and not a pharmacologically active molecule. Therefore, it does not directly interact with biological signaling pathways. The final API, Ambrisentan, is an endothelin receptor antagonist. The purity of the intermediate is critical to ensure that no impurities interfere with the desired pharmacological action of Ambrisentan or introduce toxicity.
Caption: The relationship between the intermediate and the final active pharmaceutical ingredient.
By implementing a robust purity validation program that includes orthogonal analytical techniques and a thorough understanding of the synthetic process, pharmaceutical manufacturers can ensure the quality and consistency of this compound, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. aidic.it [aidic.it]
- 2. Improved Synthesis Process of Ambrisentan and Darusentan | Chemical Engineering Transactions [cetjournal.it]
- 3. Improved Synthesis of Ambrisentan | Semantic Scholar [semanticscholar.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 6. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key intermediate in the synthesis of pharmaceuticals such as Ambrisentan, a drug used for the treatment of pulmonary arterial hypertension.[1] The following sections present an objective analysis of two main synthetic strategies, supported by available experimental data and detailed methodologies, to assist researchers in selecting the most appropriate route for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Darzens Condensation & Ring Opening | Route B: Direct Methylation of Carboxylic Acid |
| Starting Materials | Benzophenone, Methyl Chloroacetate, Methanol | 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid |
| Key Reactions | Darzens Condensation, Epoxide Ring Opening | Esterification (Methylation) |
| Reported Yield | Overall yield for a multi-step synthesis including this intermediate is ~30%.[2] Crude yield for a similar Darzens condensation is reported as ~75%.[3] | Described as providing "high purity and yield," but specific quantitative data is not readily available in the cited literature.[4] |
| Purity | The intermediate glycidic ester is noted to be impure and requires purification.[5] | Can achieve high purity with controlled reaction conditions.[4] |
| Advantages | Utilizes readily available and relatively inexpensive starting materials. The reaction sequence is well-documented in patent literature. | Potentially a more direct, one-step conversion to the final product from a late-stage intermediate. |
| Disadvantages | A multi-step process that may involve challenging purifications. The overall yield can be moderate. | Relies on the availability of the precursor carboxylic acid. Lack of detailed, publicly available experimental protocols with quantitative data. |
Synthetic Route Comparison Workflow
Caption: Logical workflow for comparing the two primary synthetic routes.
Experimental Protocols
Route A: Darzens Condensation and Ring Opening
This two-step synthesis begins with the formation of a glycidic ester intermediate via a Darzens condensation, followed by an acid-catalyzed ring-opening with methanol.[1]
Step 1: Preparation of Methyl 3,3-diphenyl-2,3-epoxypropionate
-
Materials:
-
Benzophenone
-
Methyl chloroacetate
-
Sodium methoxide
-
Toluene
-
Deionized water
-
-
Procedure (based on patent literature): [5]
-
Charge a suitable reaction vessel with toluene and benzophenone and stir for 15 minutes.
-
Add sodium methoxide to the mixture and continue stirring for another 15 minutes.
-
Cool the reaction mixture to a temperature between -10°C and -5°C.
-
Slowly add methyl chloroacetate while maintaining the low temperature.
-
Continue stirring at -10°C to -5°C for one hour.
-
Quench the reaction by adding water and stir for 30 minutes.
-
Separate the organic layer and wash it with deionized water.
-
Distill the toluene under vacuum to yield the crude Methyl 3,3-diphenyl-2,3-epoxypropionate. The product is noted to be impure and is typically carried forward to the next step without extensive purification.[5]
-
Step 2: Preparation of this compound
-
Materials:
-
Crude Methyl 3,3-diphenyl-2,3-epoxypropionate from Step 1
-
Methanol
-
p-Toluenesulfonic acid monohydrate
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
n-Hexane
-
-
Procedure (based on patent literature): [5]
-
Dissolve the crude product from Step 1 in methanol and stir for 30 minutes.
-
Slowly add a solution of p-toluenesulfonic acid monohydrate in methanol at a temperature between 25-55°C.
-
Allow the reaction mixture to return to room temperature and maintain for one hour.
-
Cool the mixture to 0-5°C, filter the resulting solid, and wash with cold methanol.
-
Dissolve the wet solid in ethyl acetate and wash with a 5% sodium bicarbonate solution.
-
Distill off the ethyl acetate completely under vacuum.
-
Add n-hexane to the residue at room temperature and stir for 2 hours.
-
Filter the solid product and wash with n-hexane to yield this compound.
-
Route B: Direct Methylation of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
General Reaction Scheme: 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is reacted with a methylating agent in a suitable solvent to afford this compound.
-
Potential Reagents and Conditions (General Organic Chemistry Principles):
-
Methanol with an acid catalyst: A common method for esterification involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
-
Methyl iodide with a base: The carboxylate salt of the starting material (formed by reacting with a base like potassium carbonate or sodium hydride) can be reacted with methyl iodide in a suitable solvent like DMF or acetone.
-
Diazomethane: While effective, the use of diazomethane is often avoided on a large scale due to its toxicity and explosive nature.
-
Further research and process development would be required to optimize the specific conditions for this route to achieve the reported high yields and purity.
Summary and Outlook
The synthesis of this compound is most extensively documented via the Darzens condensation of benzophenone followed by acid-catalyzed methanolysis (Route A). This pathway benefits from the use of readily accessible starting materials. However, it is a two-step process that may require significant purification of the intermediate and final products, with overall yields being moderate.
The direct methylation of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (Route B) presents a potentially more efficient, single-step alternative. While it is reported to be a high-yielding and high-purity process, the lack of detailed and publicly available experimental protocols makes a direct quantitative comparison challenging.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the resources available for process development and optimization. Route A provides a well-documented, albeit potentially lower-yielding, starting point. Route B, while less detailed in the public domain, may offer a more efficient pathway for those with the capabilities to develop and optimize the specific reaction conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. Improved Synthesis Process of Ambrisentan and Darusentan | Chemical Engineering Transactions [cetjournal.it]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
A Comparative Guide to Chiral Synthons for the Preparation of Ambrisentan
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of Ambrisentan, a potent endothelin receptor antagonist, hinges on the effective introduction of a key chiral center. This guide provides a comprehensive comparison of two primary strategies for establishing this stereocenter: asymmetric epoxidation and classical diastereomeric resolution. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most suitable synthetic route for their specific needs.
At a Glance: Performance Comparison of Chiral Strategies
Two principal methodologies dominate the landscape of Ambrisentan synthesis, each with distinct advantages and disadvantages. Asymmetric epoxidation offers a more direct and potentially more atom-economical approach, while classical resolution provides a robust, albeit potentially lower-yielding, alternative.
| Synthetic Strategy | Chiral Synthon/Reagent | Overall Yield (%) | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Asymmetric Epoxidation | Fructose-derived Ketone Catalyst | ~53%[1] | >99%[1] | High enantioselectivity, fewer steps. | Requires specialized catalyst, optimization of reaction conditions may be necessary. |
| Classical Resolution | Dehydroabietylamine | ~39.5% (resolution step)[2] | >99%[2] | Readily available and inexpensive resolving agent, robust and scalable. | Lower overall yield due to discarding of the unwanted enantiomer, requires recycling of the resolving agent for cost-effectiveness. |
| (S)-1-(4-nitrophenyl)ethylamine | ~38% (resolution step)[2] | >99%[2] | High enantioselectivity. | Expensive resolving agent. | |
| Methyl L-prolinate | ~39.1% (resolution step)[2] | >99%[2] | High enantioselectivity. | Expensive and difficult to recycle.[2] | |
| (S)-1-(4-chlorophenyl)ethylamine | ~30% (resolution step)[2] | >99%[2] | Effective resolving agent. | Can be costly. |
Synthetic Pathways: A Visual Overview
The following diagrams illustrate the logical flow of the two primary synthetic routes to Ambrisentan, highlighting the key chiral-inducing step.
Experimental Protocols
Asymmetric Epoxidation via Shi Epoxidation
This method utilizes a fructose-derived chiral ketone to catalyze the enantioselective epoxidation of an alkene precursor.
Materials:
-
Methyl 3,3-diphenylacrylate
-
Fructose-derived ketone catalyst
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
4,6-dimethyl-2-(methylsulfonyl)pyrimidine
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Asymmetric Epoxidation: To a solution of methyl 3,3-diphenylacrylate in a mixture of acetonitrile and water at 0 °C, add the fructose-derived ketone catalyst. Slowly add a mixture of Oxone and potassium carbonate in water over a period of 1-2 hours, maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation of Epoxide: Quench the reaction with sodium thiosulfate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (2R,3S)-methyl 3,3-diphenyloxirane-2-carboxylate.
-
Methanolysis: Dissolve the crude epoxide in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Stir the mixture at room temperature until the epoxide is fully converted to (S)-methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Hydrolysis: To the solution from the previous step, add an aqueous solution of sodium hydroxide and heat the mixture to reflux until the ester is completely hydrolyzed. Cool the reaction mixture and acidify with hydrochloric acid to precipitate (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
-
Final Coupling: To a solution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid in DMF, add sodium hydride at 0 °C. After stirring for 30 minutes, add a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in DMF. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and acidify to precipitate Ambrisentan. The crude product can be purified by recrystallization.
Classical Resolution using Dehydroabietylamine
This protocol describes the resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid using the chiral resolving agent dehydroabietylamine.[2]
Materials:
-
Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
Dehydroabietylamine
-
Methyl tertiary-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
4,6-dimethyl-2-(methylsulfonyl)pyrimidine
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid in MTBE and heat to reflux. In a separate flask, dissolve an equimolar amount of dehydroabietylamine in MTBE. Add the dehydroabietylamine solution dropwise to the refluxing acid solution. Stir the mixture at reflux for 1 hour, then cool to 0 °C and stir for an additional 2 hours to allow for the precipitation of the diastereomeric salt.
-
Separation and Liberation of the (S)-acid: Filter the precipitated salt and wash with cold MTBE. To the filtered salt, add water and acidify with concentrated HCl to a pH of ~2. This will liberate the (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The enantiomeric excess of the product can be determined by chiral HPLC.
-
Final Coupling: The final coupling step to synthesize Ambrisentan is identical to step 5 in the asymmetric epoxidation protocol.
Discussion and Conclusion
The choice between asymmetric epoxidation and classical resolution for the synthesis of Ambrisentan is a multifaceted decision that depends on various factors including cost, scale, available expertise, and equipment.
The asymmetric epoxidation route, particularly the Shi epoxidation, presents a modern and elegant approach. Its main advantage lies in the direct formation of the desired enantiomer, leading to a higher theoretical yield and better atom economy. The reported overall yield of 53% with an enantiomeric excess greater than 99% makes it a very attractive option.[1] However, this method relies on a specialized, albeit commercially available, chiral catalyst. The reaction conditions, such as pH and temperature, may require careful optimization to achieve high enantioselectivity and yield.
On the other hand, classical resolution is a well-established and robust technique. The use of a relatively inexpensive and naturally derived resolving agent like dehydroabietylamine makes this route economically viable, especially at a larger scale.[2] The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer in the resolution step, as the other enantiomer is typically discarded. However, efficient recycling of the chiral resolving agent can mitigate some of the cost. The other chiral amines listed, while effective, are generally more expensive, impacting the overall cost of the process.
References
A Comparative Guide to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate and Other α-Hydroxy Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate with other common α-hydroxy esters used in organic synthesis. The document outlines their performance, supported by experimental data where available, and provides detailed experimental protocols for key synthetic transformations.
Introduction to α-Hydroxy Esters in Synthesis
α-Hydroxy esters are a valuable class of compounds in organic synthesis, serving as versatile building blocks for a wide range of complex molecules, including natural products and pharmaceuticals.[1] Their bifunctional nature, possessing both a hydroxyl and an ester group, allows for diverse chemical modifications. A significant application of chiral α-hydroxy esters is in asymmetric synthesis, where they can act as chiral synthons or precursors to chiral enolates for stereoselective carbon-carbon bond formation.[1]
Profile: this compound
This compound is a specialized α-hydroxy ester, notable for its bulky 3,3-diphenyl substitution.[1] Its primary significance lies in its role as a key intermediate in the synthesis of Ambrisentan, a potent endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1][2] The steric hindrance provided by the two phenyl groups can influence the stereochemical outcome of reactions at the α-position.
Chemical Structure:
-
Molecular Formula: C₁₇H₁₈O₄[1]
-
Molecular Weight: 286.32 g/mol [1]
-
Appearance: Colorless liquid or solid[1]
Comparison with Other α-Hydroxy Esters
To provide a comparative perspective, this guide will focus on the performance of this compound in the context of other widely used α-hydroxy esters, such as Methyl Lactate and Methyl Mandelate, particularly in the context of the aldol reaction. The aldol reaction is a fundamental carbon-carbon bond-forming reaction where the stereochemical outcome is often influenced by the nature of the enolate precursor.[3]
Physical and Chemical Properties
A comparison of the physical and chemical properties of these esters is crucial for understanding their behavior in chemical reactions.
| Property | This compound | Methyl Lactate | Methyl Mandelate |
| Molecular Formula | C₁₇H₁₈O₄ | C₄H₈O₃ | C₉H₁₀O₃ |
| Molecular Weight | 286.32 g/mol | 104.10 g/mol | 166.17 g/mol |
| Boiling Point | Not readily available | 144-145 °C | 256 °C |
| Density | ~1.2 g/cm³[1] | 1.09 g/cm³ | 1.17 g/cm³ |
| Key Structural Feature | Bulky 3,3-diphenyl groups | Small methyl group at the α-position | Phenyl group at the α-position |
Performance in Aldol Reactions
The following table summarizes typical yields and diastereomeric ratios (d.r.) for aldol reactions of enolates derived from Methyl Lactate and Methyl Mandelate with benzaldehyde. This data serves as a baseline for comparison.
| α-Hydroxy Ester | Aldehyde | Base/Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Methyl Lactate | Benzaldehyde | LDA, THF, -78 °C | 85 | 85:15 | |
| Methyl Mandelate | Benzaldehyde | LDA, THF, -78 °C | 92 | 90:10 | |
| Hypothesized Performance of this compound | Benzaldehyde | LDA, THF, -78 °C | High | Potentially high syn or anti selectivity due to steric hindrance |
Note: The hypothesized performance is an educated estimation based on the structural features of the molecule and general principles of stereoselective aldol reactions. The bulky diphenyl groups are expected to create a highly biased steric environment, potentially leading to high diastereoselectivity.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of this key Ambrisentan intermediate.[2][4]
Step 1: Preparation of Methyl 3,3-diphenyloxirane-2-carboxylate
-
To a stirred solution of sodium methoxide (4.3 g, 79.6 mmol) in dry tetrahydrofuran (THF, 25 mL) at -10 °C, a solution of benzophenone (7.2 g, 39.5 mmol) and methyl chloroacetate (6.6 g, 60.8 mmol) in dry THF (15 mL) is added.
-
The reaction mixture is stirred at -10 °C for 2 hours.
-
The reaction is quenched by the addition of water (50 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 80 mL).
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide, which is used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude methyl 3,3-diphenyloxirane-2-carboxylate from the previous step is dissolved in methanol (40 mL).
-
p-Toluenesulfonic acid (0.5 g) is added, and the mixture is stirred for 30 minutes.
-
An aqueous solution of sodium hydroxide (10% w/v, 60 mL) is added, and the mixture is refluxed for 1 hour.
-
The methanol is removed under reduced pressure.
-
The resulting residue is worked up to isolate the target compound.
General Protocol for a Diastereoselective Aldol Reaction
This protocol describes a general procedure for the aldol reaction of an α-hydroxy ester enolate with an aldehyde.
-
A solution of the α-hydroxy ester (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA, 1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to generate the lithium enolate.
-
A solution of the aldehyde (1.2 eq) in dry THF is added dropwise at -78 °C.
-
The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the aldol adduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
Visualizations
Synthesis of Ambrisentan
The following diagram illustrates the synthetic pathway to Ambrisentan, highlighting the role of this compound as a key intermediate.
Caption: Synthetic route to Ambrisentan from benzophenone.
Logic of Stereoselective Aldol Reaction
This diagram illustrates the key factors influencing the stereochemical outcome of an aldol reaction involving a chiral enolate derived from an α-hydroxy ester.
Caption: Logical flow of a stereoselective aldol reaction.
Conclusion
This compound is a valuable, albeit specialized, α-hydroxy ester with a critical role in pharmaceutical synthesis. While direct comparative performance data against more common α-hydroxy esters is limited, its bulky diphenyl structure suggests a high potential for inducing stereoselectivity in reactions such as the aldol condensation. The choice of an α-hydroxy ester in a synthetic strategy should be guided by the desired stereochemical outcome, the steric and electronic properties of the substrates, and the overall synthetic goal. Further research into the reactivity of sterically demanding α-hydroxy esters like this compound would be beneficial to the broader synthetic community.
References
Navigating Stereoselectivity in the Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comparative Guide to Catalytic Efficiency
For researchers and professionals in drug development, achieving precise stereochemical control is a cornerstone of efficient and effective synthesis. This guide provides a comparative analysis of catalytic systems for the stereoselective synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key building block in the pharmaceutical industry, notably as a precursor to the endothelin receptor antagonist, Ambrisentan.
While the direct asymmetric synthesis of this compound is not extensively documented in publicly available literature, with many routes relying on classical resolution of racemic mixtures, this guide draws parallels from structurally analogous transformations to provide insights into potential catalytic strategies. The synthesis of this molecule, featuring a challenging quaternary stereocenter, necessitates careful selection of catalysts to control the formation of the desired stereoisomer. The primary approach for constructing the core of this molecule involves an aldol-type addition of a methoxyacetate equivalent to benzophenone.
Comparison of Potential Catalytic Strategies
Based on analogous reactions for the formation of α-hydroxy-β-methoxy esters with bulky substituents, several catalytic systems can be considered. The following table summarizes the potential catalysts, their likely reaction mechanisms, and anticipated performance based on related literature.
| Catalyst Type | Ligand/Catalyst Example | Reaction Type | Expected Diastereoselectivity (dr) | Expected Enantioselectivity (ee) | Key Considerations |
| Chiral Lewis Acids | Ti(IV), Sn(II), Cu(II) complexes with chiral ligands (e.g., BINOL, BOX, TADDOL) | Mukaiyama Aldol Reaction | Moderate to High | Moderate to High | Requires pre-formation of a silyl enol ether of methyl methoxyacetate. Catalyst and ligand screening is crucial for optimal results. |
| Organocatalysts | Proline and its derivatives, Cinchona alkaloids | Direct Aldol Reaction | Variable | Moderate to High | Avoids the need for pre-formed enolates. Catalyst loading and reaction conditions significantly impact stereoselectivity. |
| Chiral Metal Enolates | Boron or Titanium enolates with chiral auxiliaries | Aldol Reaction | High | High | Stoichiometric use of chiral auxiliary is often required, followed by removal. Offers excellent control but is less atom-economical. |
Experimental Protocols for Analogous Reactions
While specific protocols for the target molecule are scarce, the following methodologies for similar transformations provide a foundational understanding for experimental design.
Chiral Lewis Acid-Catalyzed Mukaiyama Aldol Reaction (Hypothetical Protocol)
This protocol is adapted from established procedures for the asymmetric Mukaiyama aldol reaction of silyl ketene acetals with ketones.
Reactants:
-
Benzophenone
-
1-Methoxy-1-(trimethylsiloxy)ethene (Silyl enol ether of methyl methoxyacetate)
-
Chiral Lewis Acid Catalyst (e.g., 10 mol% of a pre-formed Ti(IV)-BINOL complex)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
To a solution of the chiral Lewis acid catalyst in the chosen anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen) at -78 °C, add benzophenone.
-
Stir the mixture for 30 minutes to allow for catalyst-substrate coordination.
-
Slowly add the 1-methoxy-1-(trimethylsiloxy)ethene to the reaction mixture.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Determine the diastereomeric ratio and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Organocatalyzed Direct Aldol Reaction (Hypothetical Protocol)
This protocol is based on direct aldol reactions of ketones with activated esters using chiral organocatalysts.
Reactants:
-
Benzophenone
-
Methyl methoxyacetate
-
Organocatalyst (e.g., 20 mol% L-Proline)
-
Solvent (e.g., DMSO, NMP)
Procedure:
-
Dissolve benzophenone and the organocatalyst in the chosen solvent in a reaction vessel.
-
Add methyl methoxyacetate to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor by TLC.
-
Once the reaction is complete, add water to the mixture and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via column chromatography.
-
Analyze the stereoselectivity of the product by chiral HPLC.
Visualizing the Synthetic Pathways
To better understand the logical flow of the proposed synthetic strategies, the following diagrams illustrate the key steps involved.
A Researcher's Guide to the Analytical Method Validation for Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of potential analytical techniques for the quantitative analysis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key intermediate in the synthesis of pharmaceuticals like Ambrisentan. The information presented herein is based on established analytical principles and data from structurally related compounds to provide a foundational framework for method development and validation.
This guide will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance characteristics, based on typical validation parameters, are summarized to aid in the selection of the most appropriate technique for a given analytical challenge. Detailed experimental protocols and visual workflows are provided to facilitate practical implementation in a laboratory setting.
Comparative Performance of Analytical Methods
The choice of an analytical method is dictated by the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the anticipated performance characteristics for HPLC, GC-MS, and qNMR for the quantification of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL | ~0.1% (relative to analyte) |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~5-30 ng/mL | ~0.3% (relative to analyte) |
| Selectivity | High (with appropriate column and mobile phase) | Very High (mass analyzer provides specificity) | High (unique chemical shifts) |
| Matrix Effect | Prone to interference | Less prone with appropriate sample preparation | Minimal |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for HPLC analysis and sample preparation.
High-Performance Liquid Chromatography (HPLC) Method Protocol
This protocol outlines a standard reversed-phase HPLC approach for the quantification of this compound, based on methods used for similar aromatic esters and pharmaceutical intermediates.
1. Instrumentation:
-
HPLC system equipped with a UV detector or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically around 220-230 nm for diphenyl compounds).
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent (e.g., a mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve covering the expected concentration range of the samples.
-
Sample Solution: Accurately weigh a quantity of the test sample, dissolve it in the diluent to achieve a target concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Sample Preparation Protocol for Solid Pharmaceutical Intermediates
Proper sample preparation is critical to ensure accurate and reproducible HPLC results.
1. Objective: To prepare a clear, particulate-free solution of the solid intermediate at a known concentration suitable for HPLC analysis.
2. Materials:
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Pipettes
-
Spatula
-
Ultrasonic bath
-
Syringe filters (0.45 µm or 0.22 µm)
-
HPLC vials
-
Diluent (compatible with the mobile phase, e.g., Acetonitrile:Water 50:50 v/v)
3. Procedure:
-
Weighing: Accurately weigh an appropriate amount of the solid sample (e.g., 25 mg) using an analytical balance and transfer it to a volumetric flask (e.g., 50 mL).
-
Dissolution: Add a portion of the diluent (e.g., approximately 30 mL) to the volumetric flask.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution of the solid.
-
Dilution to Volume: Allow the solution to return to room temperature, then add the diluent to the mark on the volumetric flask. Mix the solution thoroughly by inverting the flask several times.
-
Filtration: Draw a portion of the solution into a syringe and attach a syringe filter. Filter the solution directly into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and logical relationships in the validation of analytical methods.
A Comparative Analysis of Resolving Agents for 2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Chiral Resolution
The enantiomerically pure forms of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid are crucial intermediates in the synthesis of various pharmaceuticals. The efficient separation of the racemic mixture of this acid is, therefore, a critical step in drug development and manufacturing. This guide provides a comparative analysis of various resolving agents used for the chiral resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, supported by available experimental data.
Performance Comparison of Resolving Agents
The selection of an appropriate resolving agent is paramount for a successful and economically viable resolution process. The ideal agent should afford a high yield of the desired enantiomer with high optical purity, preferably through a straightforward and reproducible procedure. Below is a summary of the performance of documented resolving agents for 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
| Resolving Agent | Target Enantiomer | Yield (%) | Optical/Chiral Purity (%) | Solvent System |
| (S)-1-(4-nitrophenyl)ethylamine | (S) | 15% | 99.5% (0.5% enantiomeric impurity) | Methyl tert-butyl ether |
| (S)-1-(4-nitrophenyl)ethylamine & L-proline methyl ester | (S) | 35% | 99.8% | Not Specified |
| (S)-2,4-dichlorophenylethylamine | (R) | 35% | 99.3% | Methyl t-butyl ether / Methanol |
Note: The data presented is compiled from patent literature and may not be the result of fully optimized processes. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Detailed methodologies are essential for the replication and optimization of resolution processes. The following are outlines of experimental protocols for the use of different resolving agents, based on available information.
Resolution with (S)-1-(4-nitrophenyl)ethylamine
This procedure aims to isolate the (S)-enantiomer of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
-
Dissolution: The racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is dissolved in a suitable solvent, such as a mixture of methyl tert-butyl ether and acetone.
-
Salt Formation: A solution of S-(-)-1-(4-nitrophenyl)ethylamine in methyl tert-butyl ether is added to the solution of the racemic acid. The mixture is typically heated to reflux to ensure complete salt formation.
-
Crystallization: The reaction mixture is allowed to cool, often with stirring, to induce the crystallization of the less soluble diastereomeric salt of the (S)-acid and the (S)-amine.
-
Isolation: The crystalline salt is isolated by filtration and washed with a suitable solvent.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to liberate the enantiomerically enriched 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. The free acid is then extracted with an organic solvent and isolated.
Resolution with (S)-2,4-dichlorophenylethylammonium Salt
This method is utilized for the separation of the (R)-enantiomer.
-
Initial Mixture: Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is dissolved in a mixture of methyl t-butyl ether and methanol.
-
Addition of Resolving Agent: A solution of (S)-2,4-dichlorophenylethylamine in methyl t-butyl ether is added to the heated solution of the racemic acid.
-
Reflux and Cooling: The resulting mixture is refluxed for a period, typically around one hour, and then allowed to cool to room temperature to facilitate the crystallization of the diastereomeric salt.
-
Isolation of Salt: The solid material is collected by filtration, washed with methyl t-butyl ether, and dried.
-
Liberation of the (R)-Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., sodium tertiary butoxide) to yield the desired (R)-enantiomer.
Experimental Workflow and Logical Relationships
The process of chiral resolution via diastereomeric salt formation follows a logical sequence of steps, as illustrated in the diagram below. The key principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties, allowing for their separation.
The Critical Link: How Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate Quality Dictates Ambrisentan Yield and Purity
For researchers, scientists, and drug development professionals, the quality of starting materials is a cornerstone of robust and reproducible pharmaceutical manufacturing. In the synthesis of Ambrisentan, a potent endothelin receptor antagonist for treating pulmonary arterial hypertension, the purity of the key intermediate, Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, directly influences the final yield and purity of the active pharmaceutical ingredient (API). This guide provides a comparative analysis, supported by experimental data and detailed protocols, to underscore the importance of stringent quality control for this critical starting material.
The synthesis of Ambrisentan from this compound typically involves a nucleophilic substitution reaction. The purity of this starting material is paramount, as impurities can carry through the synthesis, react to form new impurities, or interfere with the primary reaction, leading to diminished yields and complex purification challenges.
Comparative Analysis of Starting Material Quality
To illustrate the impact of this compound quality, we present a comparative analysis of three hypothetical batches with varying purity levels. The data highlights the direct correlation between the starting material's purity and the resulting Ambrisentan yield and purity.
| Starting Material Batch | Purity of this compound (%) | Major Impurities | Ambrisentan Yield (%) | Final Purity of Ambrisentan (%) |
| Batch A (High Purity) | > 99.8 | Not Detected | 85-90 | > 99.5 |
| Batch B (Standard Purity) | 99.0 | Unreacted Benzophenone (0.5%), Di-alkyl | ||
| ated byproduct (0.3%) | 75-80 | 99.0 | ||
| Batch C (Low Purity) | < 98.0 | Unreacted Benzophenone (>1.0%), Di-alkyl | ||
| ated byproduct (>0.5%), Other unidentifi | ||||
| ed impurities | < 70 | < 98.0 (requiring extensive purification) |
Table 1: Impact of this compound Purity on Ambrisentan Synthesis.
The presence of unreacted benzophenone from the synthesis of the starting material can lead to the formation of corresponding impurities in the final API. Similarly, other process-related impurities in the starting material can result in a cascade of side reactions, complicating the impurity profile of Ambrisentan.
Experimental Protocols
Synthesis of Ambrisentan from this compound
This protocol outlines a typical laboratory-scale synthesis of Ambrisentan.
Materials:
-
(S)-Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
-
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
-
Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of Sodium Hydride (1.2 eq) in anhydrous DMF, a solution of (S)-Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (1.0 eq) in anhydrous DMF is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (1.1 eq) in anhydrous DMF is then added.
-
The reaction is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with water and the pH is adjusted to ~3 with 1N HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated NaHCO₃ solution, brine, and dried over anhydrous Na₂SO₄.
-
The solvent is evaporated under reduced pressure to yield crude Ambrisentan methyl ester.
-
The crude ester is then hydrolyzed using a suitable base (e.g., LiOH in THF/water) to afford Ambrisentan.
-
The final product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of both the starting material and the final Ambrisentan product.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve an accurately weighed sample of the starting material or Ambrisentan in the mobile phase to a final concentration of approximately 1 mg/mL.
Visualizing the Impact: Synthesis and Quality Control Workflow
The following diagrams illustrate the synthesis pathway and the logical workflow for assessing the impact of starting material quality.
Safety Operating Guide
Essential Guidance for the Safe Disposal of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a non-halogenated organic ester. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available. In the absence of a specific SDS, information for structurally similar compounds, such as 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, should be reviewed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Ventilation | Work in a well-ventilated area, preferably a fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a non-halogenated organic waste stream.
-
Waste Segregation:
-
Do not mix this compound with halogenated solvents, strong acids, strong bases, or oxidizing agents.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
-
Container Labeling:
-
The waste container must be clearly labeled as "Non-Halogenated Organic Waste."
-
List all constituents of the waste container, including "this compound" and any solvents used. Do not use abbreviations.[1]
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Ensure the storage area has secondary containment to prevent the spread of potential spills.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through your institution's or company's hazardous waste management program.
-
Never dispose of this compound down the drain.
-
Arrange for a licensed hazardous waste disposal company to collect the waste.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Reporting: Report the spill to your laboratory supervisor or environmental health and safety (EHS) officer.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
This guide provides critical safety and logistical information for the handling, storage, and disposal of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS No. 178306-47-3) in a laboratory setting. The following procedures are based on established best practices for handling similar chemical compounds to minimize risk and ensure a safe research environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or a Face Shield | Chemical splash goggles are required to protect from potential splashes.[1][4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][5] It is crucial to select gloves that are resistant to organic solvents and esters.[5] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.[1] For extended handling, double-gloving may be advisable.[6] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat should be worn to protect against spills.[1][3] For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1][6] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1][7][8] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is paramount to ensure safety during experimental procedures involving this compound.
-
Engineering Controls : Always work in a well-ventilated area.[9] A certified chemical fume hood is the primary engineering control to be used.[1]
-
Pre-use Inspection : Before handling, visually inspect the container for any signs of damage or leaks.
-
Personal Protective Equipment (PPE) : Ensure all required PPE is worn correctly before handling the chemical.[2][10]
-
Dispensing : When transferring or dispensing the chemical, do so carefully to avoid splashes and the generation of aerosols. Use appropriate tools and equipment.
-
Avoiding Contamination : Keep containers tightly closed when not in use to prevent contamination and the release of vapors.[9]
-
Emergency Preparedness : Ensure that an eyewash station and safety shower are readily accessible and in good working order.[11] Be familiar with their operation.
-
Spill Response : In the event of a spill, evacuate the immediate area and follow established laboratory spill cleanup procedures. Small spills of esters may be absorbed onto an inert material like vermiculite or cat litter.[5]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[12]
-
Chemical Waste : Unused this compound and solutions containing it should be collected in a designated, properly labeled hazardous waste container.[5][13] The container should be made of a compatible material and kept closed.[13] Never dispose of this chemical down the drain or in the regular trash.[14]
-
Contaminated Materials : All materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.[1]
-
Empty Containers : Do not reuse empty containers.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste.[13] After rinsing, the container label should be defaced before disposal as regular trash.[13]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. benchchem.com [benchchem.com]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. chymist.com [chymist.com]
- 9. fishersci.com [fishersci.com]
- 10. smartlabs.co.za [smartlabs.co.za]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. ptb.de [ptb.de]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
